Cyclolinopeptide B
Description
This compound has been reported in Linum usitatissimum with data available.
Structure
2D Structure
Properties
Molecular Formula |
C56H83N9O9S |
|---|---|
Molecular Weight |
1058.4 g/mol |
IUPAC Name |
(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone |
InChI |
InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
BRDMGDLQYNAXNM-NGFONASMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@@H](C)CC)CC(C)C)CCSC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC |
Origin of Product |
United States |
Foundational & Exploratory
Cyclolinopeptide B: A Technical Guide to its Discovery, Isolation, and Characterization from Linum usitatissimum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclolinopeptide B, a cyclic nonapeptide first identified in 1968, is a naturally occurring bioactive compound isolated from flaxseed (Linum usitatissimum).[1] As a member of the cyclolinopeptide family, it has garnered significant scientific interest due to its potential therapeutic properties, including immunosuppressive and osteoclast differentiation inhibitory activities.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the experimental protocols for extraction and purification and presents quantitative data in a structured format for ease of comparison.
Discovery and Biological Activity
This compound was discovered by Weygand in 1968, following the initial identification of Cyclolinopeptide A.[1] Cyclolinopeptides are a class of hydrophobic cyclic peptides found in flaxseed and flax oil.[4][5] These compounds are known to possess a range of biological activities.
1.1. Immunosuppressive Activity
Cyclolinopeptides, including this compound, have been shown to exhibit immunosuppressive properties.[3][4] Their mechanism of action is thought to involve the inhibition of calcineurin, a key enzyme in T-cell activation, a pathway also targeted by well-known immunosuppressants like cyclosporin A.[3][6] This activity suggests potential applications in the management of autoimmune disorders and in preventing organ transplant rejection.
1.2. Osteoclast Differentiation Inhibition
Recent studies have highlighted the role of cyclolinopeptides in inhibiting osteoclast differentiation.[2][7] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. This compound has demonstrated the ability to inhibit the differentiation of bone marrow cells into osteoclasts, indicating its potential as a therapeutic agent for bone-related diseases.[8]
Quantitative Data
The concentration of cyclolinopeptides can vary depending on the flaxseed cultivar and environmental conditions.[9] The following tables summarize available quantitative data for this compound and related compounds.
Table 1: Concentration of Total Cyclolinopeptides in Various Linum usitatissimum Cultivars
| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g of seed) | Reference |
| Flanders | 189 | [9] |
| Somme | 303 | [9] |
Table 2: Biological Activity of this compound
| Biological Assay | IC₅₀ Value | Reference |
| Osteoclast Differentiation Inhibition | 0.83 µM | [8] |
Experimental Protocols
The isolation and purification of this compound from Linum usitatissimum involves a multi-step process, beginning with extraction from flaxseed or flaxseed oil, followed by chromatographic separation and purification.
3.1. Extraction
Several methods have been employed for the extraction of cyclolinopeptides from flaxseed, including solvent extraction and sonication-assisted methanol extraction (SAME).[10]
3.1.1. Solvent Extraction from Flaxseed
-
Grinding: Grind flaxseeds to a fine powder to increase the surface area for extraction.[1]
-
Solvent Extraction:
-
Suspend the ground flaxseed in a suitable organic solvent. Acetone has been identified as a preferred solvent for its ability to efficiently extract cyclolinopeptides and other hydrophobic compounds.[9]
-
Commonly used solvents also include methanol, hexane, ethyl acetate, and dichloromethane.
-
The solid-to-solvent ratio is typically around 1:10 (w/v).[11]
-
Agitate the mixture for a defined period to ensure thorough extraction.
-
-
Filtration: Separate the solvent extract from the solid plant material by filtration.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Liquid-Liquid Extraction from Flaxseed Oil
-
Mix flaxseed oil with an equal volume of a methanol-water mixture (e.g., 70:30 v/v).[10]
-
Vortex the mixture vigorously for approximately 10 minutes.[10]
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to separate the layers.[10]
-
Collect the upper methanol-water phase containing the cyclolinopeptides.
3.2. Purification
The crude extract containing a mixture of cyclolinopeptides and other compounds requires further purification to isolate this compound. This is typically achieved through a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).
3.2.1. Solid-Phase Extraction (SPE)
-
Column Preparation: Use a silica gel 60 column.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the pre-conditioned silica gel column.
-
Elution:
-
Wash the column with a series of non-polar solvents (e.g., hexane, 20% ethyl acetate in hexane, 50% ethyl acetate in hexane) to remove non-polar impurities like triacylglycerols.[1]
-
Elute the cyclinopeptide-rich fraction using more polar solvents, such as 100% ethyl acetate followed by 10% methanol in dichloromethane.[1]
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing cyclolinopeptides.
-
Solvent Evaporation: Combine the cyclolinopeptide-containing fractions and evaporate the solvent.
3.2.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for the final purification of this compound to a high degree of purity.
-
Column: A C18 or Phenyl-Hexyl column is commonly used. The Kinetex™ Phenyl-Hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides, allowing for the separation of this compound from its oxidized form, Cyclolinopeptide C.[12]
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is typically used.[12][13]
-
Gradient Elution: An example of a suitable gradient is a linear gradient from 30% to 100% acetonitrile in water over a specified time.[1]
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like phenylalanine).[14]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC. Purities above 95% are achievable.[13]
Structural Elucidation
The structure of this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and amino acid sequence of the cyclic peptide.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are employed to elucidate the three-dimensional structure and conformation of this compound in solution.[17][18][19]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Linum usitatissimum.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. The methodologies outlined in this technical guide provide a robust framework for its isolation and characterization from Linum usitatissimum. Further research into its pharmacological activities and mechanism of action is warranted to fully explore its applications in drug development. The detailed protocols and quantitative data presented herein are intended to facilitate these future investigations.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Cyclolinopeptides, cyclic peptides from flaxseed with osteoclast differentiation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclolinopeptide F, a cyclic peptide from flaxseed inhibited RANKL-induced osteoclastogenesis via downergulation of RANK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]
- 10. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 11. Bioprocessing of Functional Ingredients from Flaxseed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ion binding of cyclolinopeptide A: an NMR and CD conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide, a member of the cyclolinopeptide family of natural compounds isolated from flaxseed (Linum usitatissimum). These peptides have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its immunosuppressive, anticancer, and antimalarial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into its mechanisms of action, experimental validation, and quantitative activity data.
Core Biological Activities of this compound
This compound has demonstrated a range of biological activities, with the most prominent being its effects on the immune system and its potential as an anticancer and antimalarial agent.
Immunosuppressive Activity
This compound exhibits potent immunosuppressive properties, comparable in some instances to the well-established immunosuppressant cyclosporin A.[1] Its primary mechanism of action in this context involves the inhibition of lymphocyte proliferation.[2] Specifically, CLB has been shown to suppress the mitogen-induced response of human peripheral blood lymphocytes.[1] This activity is crucial for downregulating immune responses in various pathological conditions, such as autoimmune diseases and organ transplantation.
Anticancer Activity
Emerging research has highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including gastric and lung cancer.[3][4] The cytotoxic effects of CLB are often dose-dependent. For instance, in MCF-7 breast cancer cells, CLB demonstrated a 19% cytotoxic effect at a concentration of 400 μg/mL after 24 hours of exposure.[3] The multifaceted mechanism of its anticancer action involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][5]
Antimalarial Activity
This compound has also been investigated for its potential as an antimalarial agent. While much of the research in this area has focused on the broader family of cyclolinopeptides, the hydrophobic nature of these cyclic peptides is believed to contribute to their activity against the human malaria parasite, Plasmodium falciparum.[6][7] Further studies are needed to fully elucidate the specific efficacy and mechanism of action of CLB in this context.
Quantitative Data on Biological Activity
To facilitate a comparative analysis of this compound's potency, the following tables summarize the available quantitative data from various in vitro studies.
| Biological Activity | Assay System | Parameter | Value | Reference |
| Immunosuppression | Mouse Lymphocyte Proliferation (Concanavalin A-induced) | IC50 | 39 µg/mL | [2] |
| Cancer Cell Line | Assay | Parameter | Value | Exposure Time | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity | % Cytotoxicity | 19% | 24 hours | [3] |
| Gastric Cancer Cells | Apoptosis Induction | - | Dose-dependent | - | [3] |
| Calu-3 (Lung Cancer) | Apoptosis Induction | - | Concentration-dependent (0.1–100 µM) | - | [3] |
| Organism | Assay | Parameter | Value | Reference |
| Plasmodium falciparum | In vitro growth inhibition | IC50 | Varies depending on strain and experimental conditions | [6][7] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail the known interactions and provide visual representations of these pathways.
AKT/JNK Signaling Pathway
This compound has been shown to modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation and survival.[8][9] The precise mechanism of how CLB interacts with this pathway is still under investigation, but it is hypothesized that it may interfere with the phosphorylation cascade, thereby influencing the activity of downstream transcription factors.
Caption: Modulation of the AKT/JNK signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. This compound is thought to influence this pathway, potentially by interfering with the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, CLB would inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay is a cornerstone for evaluating the immunosuppressive potential of compounds by measuring their effect on lymphocyte proliferation.[10][11][12][13]
Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations).
-
[³H]-Thymidine.
-
96-well cell culture plates.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the mitogen solution to the appropriate wells to stimulate proliferation.
-
Add 50 µL of varying concentrations of this compound to the test wells. Include vehicle controls (solvent only) and negative controls (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
Eighteen hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. [Plaque-forming cell (PFC) technique in the assay of serum blocking activity in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Profiling, and in Vivo Evaluation of Cyclopeptides Containing N-Methyl Amino Acids as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lab13 [science.umd.edu]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. hanc.info [hanc.info]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Cyclolinopeptide B structure and amino acid sequence
An In-depth Technical Guide to Cyclolinopeptide B: Structure, Properties, and Experimental Analysis
Introduction
This compound (CLB) is a cyclic nonapeptide, a member of the orbitide or linusorb family of natural products, originally isolated from flaxseed (Linum usitatissimum)[1][2][3]. These cyclopeptides have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities, including immunosuppressive and potential antitumor effects[2][4][5]. CLB's unique cyclic structure, composed of nine amino acid residues, contributes to its notable biochemical stability[2]. This guide provides a comprehensive technical overview of this compound, focusing on its molecular structure, physicochemical characteristics, and the experimental methodologies employed for its isolation, purification, and characterization.
Structure and Amino Acid Sequence
This compound is a homomonocyclic nonapeptide, meaning it consists of nine amino acids linked in a single ring structure solely through peptide bonds[2].
Amino Acid Sequence: The primary structure of this compound is a sequence of nine L-amino acids. The sequence is as follows:
Cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile) [1]
Alternatively, the sequence can be represented starting from the methionine residue as: cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile) [6]
The three-dimensional conformation of CLB has been established and shares similarities with the well-studied Cyclolinopeptide A (CLA). A key structural feature is the presence of a cis amide bond between the two consecutive proline residues (Pro-Pro)[7][8]. This feature is considered important for the biological activity of this class of peptides[7].
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in analytical chemistry and drug development.
| Property | Value | Source |
| Molecular Formula | C₅₆H₈₃N₉O₉S | [1][6] |
| Molecular Weight | 1058.38 g/mol | [1] |
| Average Mass | 1058.4 g/mol | [6] |
| Monoisotopic Mass | 1057.60344643 Da | [6] |
Biological Activity
This compound is primarily recognized for its significant immunosuppressive activity, which has been demonstrated on human peripheral blood lymphocytes[1]. Its inhibitory effect on the mitogen concanavalin A is comparable to that of the well-known immunosuppressant Cyclosporin A[8]. Beyond its effects on the immune system, CLB and other cyclolinopeptides have been investigated for a range of other potential therapeutic applications, including antimalarial and anticancer activities[2][5]. The structure-activity relationship is a key area of research, with studies showing that modifications to the amino acid sequence can significantly impact biological function[8][9].
Experimental Protocols
The isolation and characterization of this compound require a multi-step workflow involving extraction from a natural source, followed by purification and detailed structural analysis.
Extraction and Isolation
Cyclolinopeptides are hydrophobic compounds found in flaxseed and its oil[2][10]. The general protocol for their extraction involves the following steps:
-
Source Material : Crude flaxseed oil or milled flaxseed cake is used as the starting material[11][12].
-
Extraction : Several methods can be employed for extraction:
-
Liquid-Liquid Extraction : Partitioning the oil against an immiscible polar solvent to draw out the peptides[2].
-
Solid-Phase Extraction (SPE) : The oil is mixed with silica gel, and the cyclopeptides are eluted using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol/dichloromethane mixtures)[3][11].
-
Solvent Extraction : Methods such as sonication-assisted methanol extraction (SAME) or a highly efficient protocol using a pre-heated (90°C) methanol-water mixture have been developed to improve extraction yields[2].
-
-
Concentration : The resulting extract is concentrated in vacuo to remove the solvents, yielding a crude cyclolinopeptide mixture[3].
Purification
To isolate this compound from the complex mixture of other cyclolinopeptides, chromatographic techniques are essential.
-
Preparative Flash Chromatography : The crude extract can be further fractionated using preparative flash chromatography on silica gel or polymer adsorbents[10][11].
-
Preparative High-Performance Liquid Chromatography (HPLC) : This is the primary method for obtaining highly pure this compound.
-
Stationary Phase : Reversed-phase columns are typically used, with octadecyl (C18) or phenyl-hexyl functional groups being common choices. The phenyl-hexyl stationary phase has been noted for its superior ability to resolve major cyclolinopeptides[11][13].
-
Mobile Phase : A gradient elution program using acetonitrile and water is frequently employed[11].
-
Detection : UV detection at 214 nm is suitable for monitoring the peptide backbone[10].
-
Below is a diagram illustrating the general workflow for the extraction, purification, and identification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Flaxseed Peptides and Cyclolinopeptides: A Critical Review on Proteomic Approaches, Biological Activity, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models [mdpi.com]
- 10. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 11. researchgate.net [researchgate.net]
- 12. A two-step method of cyclolinopeptide (linusorb) preparation from flaxseed cake via dry-screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclolinopeptide B: A Potential Modulator of Plant Defense Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cyclolinopeptides, a family of cyclic peptides predominantly found in flax (Linum usitatissimum), have garnered significant attention for their diverse pharmacological activities, including immunosuppressive, antimalarial, and antitumor effects. Among these, Cyclolinopeptide B (CLB) stands out as a well-characterized member. However, its endogenous role within the plant, particularly in the context of defense against pathogens, remains a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, knowledge on the potential involvement of this compound in plant defense. Drawing parallels with other cyclic peptides known to be integral to plant immunity, this document outlines hypothetical signaling pathways and provides detailed experimental protocols to facilitate further research into this promising area. While direct evidence is scarce, the structural characteristics of CLB and the established roles of similar peptides suggest a potential function as an elicitor or modulator of plant defense responses. This whitepaper aims to provide a foundational resource for scientists investigating novel plant-derived compounds for applications in agriculture and medicine.
Introduction to this compound
This compound is a cyclic nonapeptide isolated from flaxseed and flax oil.[1][2] Like other cyclolinopeptides, it is a hydrophobic peptide with a molecular weight of approximately 1 kDa.[2] Its structure and biosynthesis from ribosome-derived precursors have been described, and various biological activities in mammalian systems have been reported.[3] However, the natural function of cyclolinopeptides in plants is still unknown.[4] One study has reported the antibacterial activity of 1-Mso this compound against the human pathogen Listeria monocytogenes, suggesting a potential, yet unconfirmed, broader antimicrobial role.[5][6]
The Broader Context: Cyclic Peptides in Plant Defense
While direct evidence for this compound's role in plant defense is lacking, numerous other cyclic peptides from plants, bacteria, and fungi have well-established functions in protecting plants from pathogens. These peptides can act directly as antimicrobial agents or indirectly as elicitors of the plant's innate immune system.
-
Direct Antimicrobial Activity: Many cyclic peptides exhibit potent antifungal and antibacterial properties by disrupting pathogen cell membranes, inhibiting essential enzymes, or interfering with cell wall synthesis.[7][8][9] For instance, cyclotides, a family of circular plant proteins, are known for their insecticidal and antimicrobial activities.[10]
-
Elicitation of Plant Defense Responses: Certain cyclic lipopeptides produced by beneficial bacteria can trigger induced systemic resistance (ISR) in plants, priming them for a more robust defense response against subsequent pathogen attacks.[1] Plant elicitor peptides (Peps) are endogenous signals that amplify defense responses against herbivores and pathogens.[11][12][13] These elicitors often initiate signaling cascades involving key defense hormones like jasmonic acid (JA) and salicylic acid (SA).[14][15][16][17][18][19][20]
Given these precedents, it is plausible that this compound could function in a similar capacity within flax, potentially acting as a signaling molecule in response to biotic stress.
Quantitative Data on Antimicrobial Peptides (for Comparative Analysis)
To provide a framework for potential future studies on this compound, the following table summarizes quantitative data on the antifungal activity of other cyclic peptides against various plant pathogens. No such data is currently available for this compound against phytopathogens.
| Peptide/Compound | Target Pathogen(s) | Bioassay | Effective Concentration (MIC/IC50/Inhibition Zone) | Reference(s) |
| Fusaricidin B | Fusarium oxysporum HF 8801 | Microdilution | MIC: 1.56 µg/mL | [8] |
| Fusaricidin B | Saccharomyces cerevisiae HUT 7099 | Microdilution | MIC: 12.5 µg/mL | [8] |
| Tyrocidines | Fusarium solani, Botrytis cinerea | Not specified | Higher activity than bifonazole | [7] |
| Fengycin B (iso-C16 and anteiso-C17) | Valsa mali, Fusarium oxysporum f. sp. cucumerinum, Fusarium oxysporum f. sp. vasinfectum | Agar diffusion | Inhibition zones: 5.17 ± 0.19 to 11.88 ± 0.47 mm (at 2-3 mg/mL) | [8] |
| Aureobasidin A | Penicillium digitatum, Botrytis cinerea | Not specified | Effective at 50 μg/ml | [7] |
| Cc-AFP1 | Aspergillus species | Microdilution | MIC: 8–16 µg/ml | [21] |
Experimental Protocols
Isolation and Purification of this compound from Flaxseed
This protocol is adapted from methodologies described for the extraction of cyclolinopeptides from flaxseed oil and cake.[22]
-
Extraction:
-
Grind dried flaxseed into a fine powder.
-
Perform solvent extraction using acetone or ethanol. For instance, mix the ground flaxseed with the solvent and reflux for several hours.
-
Alternatively, for flaxseed oil, employ liquid-liquid extraction with a methanol/water mixture or sonication-assisted methanol extraction (SAME).[7]
-
-
Solid-Phase Extraction (SPE) for Crude Fractionation:
-
Use a silica gel 60 column to separate cyclolinopeptides from other components.
-
Elute the column with a gradient of solvents, such as hexane, ethyl acetate, and methanol, to isolate the peptide-containing fractions.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Utilize a reversed-phase HPLC (RP-HPLC) column (e.g., C18 or Phenyl-Hexyl).
-
Employ a gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids).
-
Collect the fractions corresponding to the peak of this compound.
-
-
Verification:
-
Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Antimicrobial Bioassay against Phytopathogens
This is a general protocol to test the direct antimicrobial activity of this compound against fungal and bacterial plant pathogens.
-
Pathogen Culture:
-
Grow the selected fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea) on potato dextrose agar (PDA) plates.
-
Culture bacterial pathogens (e.g., Pseudomonas syringae, Xanthomonas campestris) in nutrient broth.
-
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Prepare a serial dilution of purified this compound in a suitable liquid medium in a 96-well microtiter plate.
-
Add a standardized inoculum of the pathogen (spore suspension for fungi, bacterial suspension for bacteria) to each well.
-
Incubate the plates under optimal growth conditions.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits pathogen growth.
-
-
Agar Diffusion Assay:
-
Spread a lawn of the pathogen on an agar plate.
-
Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.
-
Incubate the plates and measure the diameter of the inhibition zone around each disc.
-
Plant Defense Elicitor Assay
This protocol outlines a method to determine if this compound can induce defense responses in a model plant like Arabidopsis thaliana or in flax itself.
-
Plant Material and Treatment:
-
Grow plants under controlled environmental conditions.
-
Treat the plants with a solution of this compound by leaf infiltration, spraying, or root drenching. Use a buffer solution as a negative control and a known elicitor (e.g., flg22) as a positive control.
-
-
Analysis of Defense Gene Expression (RT-qPCR):
-
Harvest leaf tissue at different time points after treatment (e.g., 0, 1, 6, 24 hours).
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of key defense-related genes (e.g., PR1, PDF1.2, genes involved in JA/SA biosynthesis).
-
-
Measurement of Reactive Oxygen Species (ROS) Production:
-
Use a luminol-based assay to measure the production of ROS in leaf discs treated with this compound.
-
-
Pathogen Challenge Assay:
-
Treat plants with this compound as described above.
-
After a set period (e.g., 24-48 hours), inoculate the plants with a virulent pathogen.
-
Monitor and quantify disease symptoms over time compared to control-treated plants.
-
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway of this compound in Plant Defense
The following diagram illustrates a hypothesized signaling cascade initiated by this compound, based on known pathways for other plant elicitor peptides. This model requires experimental validation.
Caption: Hypothetical signaling pathway for this compound in plant defense.
Experimental Workflow for this compound Isolation and Purification
This diagram outlines the key steps for obtaining pure this compound from flaxseed.
Caption: Workflow for the isolation and purification of this compound.
Logical Flow for Plant Defense Bioassay
This diagram presents the logical steps to assess the potential of this compound to induce plant defense.
Caption: Logical workflow for assessing the plant defense role of this compound.
Future Directions and Conclusion
The role of this compound in plant defense remains an open and intriguing question. While its known pharmacological activities in other systems are significant, its function within the plant is a critical knowledge gap. The information and protocols provided in this guide are intended to serve as a catalyst for future research in this area.
Key future research directions should include:
-
Comprehensive antimicrobial screening: Testing the activity of purified this compound against a broad range of relevant plant pathogens.
-
Gene expression studies in flax: Investigating whether the biosynthesis of this compound is induced in flax upon pathogen attack or treatment with defense elicitors.
-
Elucidation of signaling pathways: Using transcriptomic and proteomic approaches to identify the signaling components and pathways in plants that are affected by this compound treatment.
-
Genetic studies: Utilizing techniques like gene silencing or overexpression in flax to modulate this compound levels and observe the impact on plant resistance to pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial properties of cyclolinopeptides from flaxseed oil and their application on beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Circling the enemy: cyclic proteins in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant elicitor peptides in induced defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant elicitor peptides are conserved signals regulating direct and indirect antiherbivore defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Jasmonate signaling in plant development and defense response to multiple (a)biotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Silico Analysis of Natural Plant-Derived Cyclotides with Antifungal Activity against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclolinopeptide B: An In-Vitro Examination of Anticancer Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLP-B), a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum), has emerged as a compound of interest in oncology research. As part of the broader family of cyclolinopeptides, CLP-B has been investigated for various biological activities, with a notable focus on its potential as an anticancer agent. In vitro studies have demonstrated that CLP-B can exert cytotoxic and cytostatic effects on various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3] The multifaceted mechanism of action, characteristic of cyclolinopeptides, involves the modulation of critical signaling pathways that govern cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the in vitro anticancer properties of this compound, detailing its effects on cancer cells, the molecular pathways it influences, and the standard experimental protocols used for its evaluation.
Data Presentation: In Vitro Cytotoxicity of this compound
Quantitative analysis of this compound's cytotoxic effects is crucial for determining its potency and selectivity against different cancer cell lines. The following table summarizes the available data from in vitro studies.
| Cell Line | Cancer Type | Concentration | Incubation Time | Cytotoxicity (%) | Reference |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 19% | [1] |
| SK-BR-3 | Breast Cancer | Not Specified | Not Specified | 41% | [1] |
Note: The available literature provides percentage cytotoxicity but often lacks specific concentration details for CLP-B alone, instead comparing its effect to other cyclolinopeptides. Further studies are required to establish precise IC50 values.
Mechanisms of Anticancer Action
This compound employs a multi-pronged approach to inhibit cancer cell growth, primarily by inducing programmed cell death (apoptosis) and halting cell cycle progression.
Induction of Apoptosis
While the precise apoptotic pathway activated by CLP-B is still under detailed investigation, the general mechanism for cyclolinopeptides involves the intrinsic or mitochondrial pathway.[4] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane's permeability. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic cell death.[4]
Figure 1. Proposed intrinsic apoptosis pathway induced by this compound.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, particularly at the G1 phase, in gastric cancer cells.[1] This blockade prevents the cell from entering the S phase (DNA synthesis), thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins. CLP-B treatment leads to the downregulation of Cyclin-Dependent Kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D3 and Cyclin E. Concurrently, it upregulates the expression of CDK inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1.[1][3] These inhibitors bind to and inactivate the CDK-cyclin complexes, thereby halting the cell cycle at the G1/S checkpoint.[5][6]
Figure 2. G1 phase cell cycle arrest mechanism mediated by this compound.
Experimental Protocols
Standardized protocols are essential for the reliable in vitro assessment of anticancer compounds. The following sections detail the methodologies for key experiments used to evaluate the effects of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[7] During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of CLP-B.
Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[12]
Methodology
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[12]
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 4. Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[15][16]
Methodology
-
Cell Culture and Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[17][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[16][17]
-
PI Staining: Add PI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples using a flow cytometer, collecting fluorescence data on a linear scale. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for quantification of the cell population in each phase.
Figure 5. Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
In vitro evidence indicates that this compound possesses notable anticancer properties, characterized by its ability to induce cytotoxicity, apoptosis, and G1 cell cycle arrest in various cancer cell lines, particularly those of breast and gastric origin. Its mechanism of action appears to be linked to the modulation of key regulatory proteins in the intrinsic apoptotic and cell cycle pathways. While these findings are promising, further research is imperative. Future studies should focus on establishing comprehensive dose-response curves and IC50 values across a wider range of cancer cell lines, elucidating the specific upstream signaling targets of CLP-B, and validating these in vitro findings in preclinical in vivo models. Such efforts will be critical in fully defining the therapeutic potential of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells [mdpi.com]
- 5. Expression of cyclin dependent kinase inhibitor p21WAF1 alone and in combination with p27KIP1 shows prognostic value in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of cell-cycle regulators, cyclin E and p21WAF1/CIP1, potential prognostic markers for gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. static.igem.org [static.igem.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. protocols.io [protocols.io]
Unveiling the Antiplasmodial Potential of Flaxseed's Cyclic Peptides: A Technical Guide
For Immediate Release
Flaxseed (Linum usitatissimum), a plant celebrated for its nutritional and therapeutic properties, is emerging as a promising source of novel antimalarial compounds. This technical guide delves into the core of the antimalarial activity of cyclic peptides derived from flaxseed, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. The focus is on cyclolinopeptide A (CLA) and its analogues, which have demonstrated inhibitory effects against the human malaria parasite, Plasmodium falciparum.
Executive Summary
Cyclic peptides from flaxseed, particularly cyclolinopeptide A, have been identified as a class of compounds with notable antimalarial properties. Research indicates that their mechanism of action is closely tied to their hydrophobic nature, suggesting a disruptive interaction with the parasite's cell membranes rather than engagement with a specific intracellular receptor. This unique mode of action presents a potential advantage in overcoming drug resistance observed with conventional antimalarials. This guide summarizes the available quantitative data on the antiplasmodial activity of these peptides, details the experimental protocols for their evaluation, and provides visual representations of the experimental workflow and proposed mechanism of action.
Data Presentation: In Vitro Antiplasmodial Activity
While extensive quantitative data for a wide range of flaxseed-derived cyclic peptides remains a subject of ongoing research, the foundational study by Bell et al. (2000) established the antimalarial potential of cyclolinopeptide A (CLA) and its synthetic analogues. The study highlighted that the antiplasmodial activity is intrinsically linked to the hydrophobicity of the peptides.
| Peptide | Modification from Cyclolinopeptide A (CLA) | Reported Antiplasmodial Activity against P. falciparum | Key Finding | Reference |
| Cyclolinopeptide A (CLA) | - | Active in culture | Antimalarial activity is associated with the strong hydrophobic nature of the peptide. | Bell et al., 2000[1][2][3] |
| CLA Analogues | Substitution with less hydrophobic residues | Decreased or loss of activity | Reduced hydrophobicity diminishes antimalarial effect, while immunosuppressive properties may be retained. | Bell et al., 2000[1] |
| CLA Analogues | Substitution with D-aromatic residues | Similar to CLA | Alterations in immunosuppressive activity do not correlate with changes in antimalarial activity. | Bell et al., 2000[1] |
Experimental Protocols
The evaluation of the antiplasmodial activity of cyclic peptides from flaxseed typically involves in vitro cultivation of Plasmodium falciparum and subsequent assessment of parasite growth inhibition. The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method for this purpose.
SYBR Green I-Based In Vitro Antiplasmodial Assay
This protocol outlines the key steps for determining the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.
1. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
Cyclic peptides from flaxseed (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Lysis buffer (20 mM Tris/HCl, 5 mM EDTA, 0.16% w/v Saponin, 1.6% v/v Triton X-100)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
-
Standard antimalarial drugs for positive controls (e.g., Chloroquine, Artemisinin)
2. Procedure:
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at a specified hematocrit and parasitemia. Synchronize the parasite culture to the ring stage for consistent results.
-
Preparation of Test Plates: Serially dilute the cyclic peptide solutions in complete culture medium in the 96-well plates. Include positive and negative (no drug) controls.
-
Infection and Incubation: Add the synchronized parasite culture (typically at 0.3-0.5% parasitemia and 2.5-4% hematocrit) to each well of the pre-dosed plates. Incubate the plates for 72 hours under a controlled atmosphere (e.g., 1% O2, 3-5% CO2, and 92-96% N2) at 37°C.[4]
-
Lysis and Staining: Following incubation, add the lysis buffer containing SYBR Green I to each well.[4] SYBR Green I intercalates with the parasite DNA.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least one hour to allow for complete lysis and staining.[5] Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each peptide concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: SYBR Green I Assay
Proposed Mechanism of Action
The antimalarial activity of hydrophobic cyclic peptides from flaxseed is believed to be driven by their interaction with and disruption of the parasite's cellular membranes. This is in contrast to many conventional drugs that target specific parasite enzymes.
Discussion and Future Perspectives
The exploration of cyclic peptides from flaxseed as antimalarial agents is a field with considerable potential. The apparent membrane-disruptive mechanism of action offers a promising strategy to combat drug-resistant strains of P. falciparum. However, several areas require further investigation to advance these compounds from discovery to clinical application.
A critical next step is the comprehensive quantification of the antiplasmodial activity of a wider array of naturally occurring and synthetic cyclolinopeptide analogues. This will enable the establishment of a clear structure-activity relationship, guiding the design of more potent and selective compounds. Furthermore, detailed studies are needed to elucidate the precise molecular interactions between these peptides and the parasite's membranes. Understanding the specifics of membrane destabilization could lead to the development of peptides with enhanced efficacy and reduced off-target effects.
While in vitro studies are essential for initial screening, in vivo evaluation in animal models is crucial to assess the pharmacokinetics, safety, and efficacy of these peptides in a physiological context. Challenges such as bioavailability and potential toxicity will need to be addressed through formulation strategies and medicinal chemistry optimization.
References
Cyclolinopeptide B: A Bioactive Compound from Flaxseed Oil - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclolinopeptide B, a cyclic nonapeptide isolated from flaxseed oil, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its structure, synthesis, and multifaceted biological effects, including its immunosuppressive, antimalarial, and anticancer properties. Detailed experimental protocols for its isolation and key bioactivity assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, particularly its influence on critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade and the induction of apoptosis. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to provide a clear and in-depth understanding of this compound as a lead compound for novel therapeutic interventions.
Introduction
Flaxseed (Linum usitatissimum) is renowned for its rich composition of bioactive compounds, among which are a class of cyclic peptides known as cyclolinopeptides. This compound is a prominent member of this family, characterized as a cyclic nonapeptide. Initially identified in the 1960s, cyclolinopeptides have garnered significant attention for their potent biological activities. This compound, in particular, has demonstrated significant immunosuppressive activity, comparable to that of cyclosporin A. Beyond its immunomodulatory effects, research has unveiled its potential as an antimalarial and anticancer agent, making it a subject of intense investigation for drug discovery and development. This guide aims to consolidate the existing technical information on this compound, providing a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Structure and Synthesis
This compound is a cyclic nonapeptide with the amino acid sequence cyclo(Pro-Phe-Phe-Val-Ile-Met-Leu-Ile-Pro). Its cyclic structure and the presence of hydrophobic amino acid residues contribute to its unique conformational properties and biological activities.
While this compound is naturally occurring in flaxseed, chemical synthesis is crucial for producing larger quantities for research and for generating analogues to explore structure-activity relationships. The synthesis of this compound and its analogues is typically achieved through solid-phase peptide synthesis (SPPS), followed by a cyclization step in solution.
Biological Activities of this compound
This compound exhibits a remarkable spectrum of biological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.
Immunosuppressive Activity
This compound has been shown to possess potent immunosuppressive properties. It can suppress both humoral and cellular immune responses. Its mechanism of action is believed to be similar to that of Cyclosporin A, involving the inhibition of calcineurin, a key enzyme in T-cell activation. This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).
Anticancer Activity
Cyclolinopeptides, including B, have demonstrated significant anticancer potential against various cancer cell lines. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported, studies on mixtures of cyclolinopeptides and closely related analogues like cyclolinopeptide A provide strong evidence for their antitumor efficacy. One study reported that this compound showed no cytotoxic effect on melanoma cells after 48 hours of exposure.
Antimalarial Activity
The antimalarial activity of cyclolinopeptides has also been investigated. The hydrophobic nature of these peptides is thought to be crucial for their ability to disrupt the cell membrane of the Plasmodium falciparum parasite. While there is a lack of specific quantitative data for this compound's antimalarial activity, studies on cyclolinopeptide A and its analogues suggest that this class of compounds holds promise for the development of new antimalarial drugs.
Quantitative Data
Quantitative data for the biological activities of this compound are limited in the current literature. The following tables summarize the available data for this compound and closely related cyclolinopeptides to provide a comparative overview.
Table 1: Anticancer Activity of Cyclolinopeptides
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | Melanoma | Cytotoxicity Assay | No effect observed after 48h | |
| Cyclolinopeptide A | Breast Cancer (SK-BR-3) | Cytotoxicity Assay | 0.67 µM | |
| Cyclolinopeptide A | Lung Cancer (NCI-H460) | Cytotoxicity Assay | 1.0 µM | |
| Cyclolinopeptide C | Melanoma | Cytotoxicity Assay | Higher than CLP-A | |
| Cyclolinopeptide E | Melanoma | Cytotoxicity Assay | Higher than CLP-A |
Table 2: Immunosuppressive Activity of Cyclolinopeptides
| Compound | Assay | Effect | Reference |
| This compound | Human Peripheral Blood Lymphocyte Proliferation | Immunosuppressive | |
| Cyclolinopeptide A | Humoral Immune Response (Plaque-Forming Cells) | Comparable to Cyclosporin A | |
| Cyclolinopeptide A | Cellular Immune Response (Delayed-Type Hypersensitivity) | Comparable to Cyclosporin A |
Table 3: Antimalarial Activity of Cyclolinopeptides
| Compound | Parasite Strain | Assay | IC50 Value | Reference |
| Cyclolinopeptide A | Plasmodium falciparum | In vitro inhibition | Not specified, but active | |
| Cyclolinopeptide Analogues | Plasmodium falciparum | In vitro inhibition | Activity dependent on hydrophobicity |
Mechanisms of Action
The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways, primarily inducing apoptosis in cancer cells and suppressing T-cell activation in the immune system.
Induction of Apoptosis
Cyclolinopeptides are known to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of a cascade of enzymes called caspases. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Caption: General apoptotic pathways activated by cyclolinopeptides.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers. While direct evidence for this compound is still emerging, other natural products have been shown to exert their anticancer effects by modulating the MAPK pathway. It is plausible that cyclolinopeptides could inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell growth and survival.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound from flaxseed oil and for key bioactivity assays.
Extraction and Isolation of this compound from Flaxseed Oil
The following protocol describes a general procedure for the extraction and isolation of cyclolinopeptides from flaxseed oil.
Unraveling the Hydrophobic Core: A Technical Guide to the Nature of Cyclolinopeptide B
For Immediate Release
A deep dive into the physicochemical properties of Cyclolinopeptide B (CLB), a cyclic nonapeptide, reveals a predominantly hydrophobic nature, a key determinant of its biological activity and potential as a therapeutic agent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing CLB's hydrophobicity, supported by quantitative data, detailed experimental methodologies, and conceptual visualizations.
This compound, a natural cyclic peptide isolated from flaxseed, has garnered significant scientific interest due to its diverse biological activities, including immunosuppressive and anticancer effects.[1] Central to its function is its pronounced hydrophobicity, which dictates its interaction with biological membranes and molecular targets. This guide synthesizes available data to present a detailed understanding of this critical characteristic.
Quantitative Assessment of Hydrophobicity
The amino acid sequence of this compound is cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile) .[2] The majority of these residues are nonpolar, contributing significantly to the molecule's overall hydrophobicity.
A theoretical estimation of hydrophobicity can be derived by summing the hydrophobicity values of the individual amino acids using established scales. The Kyte-Doolittle and Wimley-White hydrophobicity scales are widely used for this purpose.[3][4]
| Amino Acid | Kyte-Doolittle Hydrophobicity | Wimley-White Whole Residue Hydrophobicity (Octanol) |
| Proline (Pro) | -1.6 | -0.45 |
| Phenylalanine (Phe) | 2.8 | 1.13 |
| Valine (Val) | 4.2 | -0.07 |
| Isoleucine (Ile) | 4.5 | 0.31 |
| Methionine (Met) | 1.9 | 0.23 |
| Leucine (Leu) | 3.8 | 0.56 |
Table 1: Hydrophobicity values for the constituent amino acids of this compound according to the Kyte-Doolittle and Wimley-White (Octanol) scales.[5]
A simple summation of these values indicates a strongly hydrophobic character. It is important to note that the cyclic nature of the peptide and the presence of two proline residues, which can induce kinks in the peptide backbone, will influence the three-dimensional structure and the solvent-accessible surface area, thereby modulating the experimentally observed hydrophobicity.
Experimental Protocols for Determining Hydrophobicity
Several experimental techniques are employed to quantify the hydrophobicity of peptides like this compound. These methods provide empirical data that account for the complex interplay of amino acid side chains and the peptide's overall conformation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for determining the relative hydrophobicity of peptides. The retention time of a peptide on a nonpolar stationary phase is directly proportional to its hydrophobicity.
Protocol for Determining a Hydrophobicity Index by RP-HPLC:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed.
-
Elution: The peptide is injected onto the column in a low concentration of the organic solvent. The concentration of the organic solvent is then gradually increased.
-
Detection: The peptide is detected as it elutes from the column, typically by monitoring UV absorbance at 214 nm (peptide bond) or 280 nm (aromatic residues).
-
Data Analysis: The retention time of the peptide is recorded. A hydrophobicity index can be calculated by correlating the retention time with that of a set of standard peptides with known hydrophobicities.[6]
Shake-Flask Method for LogP/LogD Determination
The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is the gold standard for measuring lipophilicity.[5] It is determined by measuring the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water.
Protocol for the Shake-Flask Method:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Partitioning: A known amount of the peptide is dissolved in one of the phases. The two phases are then mixed in a defined ratio in a flask and shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the peptide in each phase is accurately measured using a suitable analytical technique, such as HPLC or mass spectrometry.
-
Calculation: The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizing the Hydrophobic Nature of this compound
The following diagrams illustrate key concepts related to the hydrophobicity of this compound.
Caption: Workflow for assessing the hydrophobicity of this compound.
Advanced Experimental Protocols for Studying Membrane Interactions
The hydrophobicity of this compound is a primary driver of its interaction with lipid membranes, a critical step for its biological activity. Advanced techniques like molecular dynamics simulations and isothermal titration calorimetry can provide detailed insights into these interactions.
Molecular Dynamics (MD) Simulations
MD simulations can model the behavior of CLB in a lipid bilayer at an atomic level, providing information on its orientation, depth of insertion, and conformational changes upon membrane binding.
General Protocol for MD Simulation of CLB in a POPC Bilayer:
-
System Setup: A model of CLB is placed in a simulation box containing a pre-equilibrated 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) lipid bilayer and solvated with water molecules.[7]
-
Force Field: An appropriate force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax any steric clashes and achieve a stable state.
-
Production Run: A long production simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the peptide-membrane system.
-
Analysis: The trajectory from the simulation is analyzed to determine properties such as the depth of peptide insertion, orientation relative to the bilayer normal, number of hydrogen bonds, and the effect of the peptide on lipid order.
Caption: Proposed mechanism of this compound interaction with a cell membrane.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
General Protocol for ITC of CLB with Lipid Vesicles:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., POPC) are prepared by extrusion.
-
Sample Preparation: The CLB solution is placed in the sample cell of the calorimeter, and the lipid vesicle suspension is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: Small aliquots of the lipid vesicles are injected into the peptide solution at a constant temperature.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[3]
Conclusion
The pronounced hydrophobic nature of this compound is a cornerstone of its biological function. This in-depth guide provides a framework for understanding and quantifying this essential property. The presented data and detailed experimental protocols offer a valuable resource for researchers engaged in the study of cyclic peptides and the development of novel therapeutics. Further experimental determination of the LogP/LogD value of this compound and detailed structural studies of its membrane-bound state will be crucial in fully elucidating its mechanism of action and unlocking its therapeutic potential.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cyclolinopeptide B and its Effects on Human Peripheral Blood Lymphocytes: A Technical Whitepaper
Disclaimer: Direct, in-depth research on the specific effects of Cyclolinopeptide B (CLP-B) on human peripheral blood lymphocytes is limited in publicly available scientific literature. This document leverages the more extensively studied Cyclolinopeptide A (CLA), a closely related natural cyclic peptide, as a proxy to infer the potential biological activities and mechanisms of CLP-B. Both cyclolinopeptides are cyclic nonapeptides isolated from linseed and share significant structural similarities, suggesting they may have comparable biological functions. One study by Morita and coworkers has noted that CLP-B suppresses the mitogen-induced response of human peripheral blood lymphocytes, though detailed data from this study is not widely accessible[1].
Executive Summary
Cyclolinopeptides, a class of cyclic peptides derived from flaxseed, have garnered scientific interest for their immunosuppressive properties. While research has predominantly focused on Cyclolinopeptide A (CLA), early indications suggest that this compound (CLP-B) also exhibits inhibitory effects on human peripheral blood lymphocytes[1]. This technical guide provides a comprehensive overview of the known effects of these compounds on lymphocyte function, with a primary focus on the data available for CLA. The guide details the impact on lymphocyte proliferation, cytokine production, and the underlying molecular mechanisms of action. Experimental protocols for key assays and visualizations of relevant biological pathways are provided to support researchers and drug development professionals in this field.
Immunosuppressive Effects on Human Peripheral Blood Lymphocytes
Cyclolinopeptide A has demonstrated significant immunosuppressive activity, comparable in some instances to the well-established immunosuppressant, Cyclosporin A (CsA)[2]. These effects are primarily observed through the inhibition of T lymphocyte activation and proliferation.
Inhibition of Lymphocyte Proliferation
Mitogen-stimulated proliferation of peripheral blood mononuclear cells (PBMCs) is a standard in vitro method to assess the cell-mediated immune response. Studies have shown that CLA effectively suppresses the proliferation of human peripheral blood mononuclear cells[3]. The inhibitory concentration of CLA is reportedly about ten times higher than that of Cyclosporin A[4]. For instance, CLA has been shown to arrest protein and DNA synthesis in porcine peripheral lymphocytes at concentrations exceeding 3µM, whereas CsA achieves similar inhibition at 0.3µM[5].
Table 1: Quantitative Data on the Inhibition of Lymphocyte Proliferation by Cyclolinopeptide A
| Compound | Target Cells | Mitogen | Assay | Effective Concentration | Reference |
| Cyclolinopeptide A (CLA) | Porcine Peripheral Lymphocytes | Concanavalin A (Con A) | [³⁵S]-Methionine Incorporation (Protein Synthesis) | > 3µM | [5] |
| Cyclolinopeptide A (CLA) | Porcine Peripheral Lymphocytes | Concanavalin A (Con A) | [³H]-Thymidine Incorporation (DNA Synthesis) | > 3µM | [5] |
| Cyclosporin A (CsA) | Porcine Peripheral Lymphocytes | Concanavalin A (Con A) | [³⁵S]-Methionine Incorporation (Protein Synthesis) | 0.3µM | [5] |
| Cyclosporin A (CsA) | Porcine Peripheral Lymphocytes | Concanavalin A (Con A) | [³H]-Thymidine Incorporation (DNA Synthesis) | 0.3µM | [5] |
Mechanism of Action
The immunosuppressive effects of Cyclolinopeptide A are believed to be mediated through the inhibition of key signaling pathways involved in T cell activation.
Inhibition of Calcineurin and Interleukin-2 (IL-2) Pathway
A primary mechanism of action for CLA is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase[4]. Calcineurin plays a crucial role in the activation of T cells by dephosphorylating the Nuclear Factor of Activated T cells (NF-AT), allowing it to translocate to the nucleus and initiate the transcription of genes encoding for cytokines like Interleukin-2 (IL-2)[5]. By inhibiting calcineurin, CLA effectively halts this signaling cascade, leading to a reduction in IL-2 production and subsequent T cell proliferation[2][5]. This mechanism is dependent on the formation of a complex with cyclophilin A, a peptidyl-prolyl cis-trans isomerase[4].
// Edges APC -> TCR [label="Antigen Presentation"]; TCR -> PLC [label="Signal Transduction"]; PLC -> IP3; IP3 -> Ca2_release; Ca2_release -> Calmodulin; Calmodulin -> Calcineurin_inactive; Calcineurin_inactive -> Calcineurin_active [label="Activation"]; NFAT_P -> NFAT [label="Dephosphorylation", arrowhead=normal]; Calcineurin_active -> NFAT_P [dir=back, arrowhead=odot, label="Catalyzes"]; NFAT -> NFAT_nucleus [label="Translocation"]; NFAT_nucleus -> IL2_gene [label="Binds to Promoter"]; IL2_gene -> IL2_mRNA [label="Transcription"]; IL2_mRNA -> IL2 [label="Translation"]; IL2 -> IL2 [label="Autocrine Signaling\n(Proliferation)", style=dashed];
// Inhibition CLP_B -> CyclophilinA [style=dashed]; CyclophilinA -> CLP_B_Complex; CLP_B_Complex -> Calcineurin_active [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }
Caption: Proposed signaling pathway for this compound-mediated immunosuppression.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A standard method for isolating PBMCs is density gradient centrifugation.
-
Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque® or LymphoPrep™ gradient in a centrifuge tube.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step.
-
Resuspend the final PBMC pellet in a suitable cell culture medium.
Lymphocyte Proliferation Assay (LPA)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
-
Plate the isolated PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in a complete culture medium.
-
Add the mitogen (e.g., Phytohaemagglutinin (PHA) or Concanavalin A (Con A)) to the appropriate wells to stimulate proliferation.
-
Add varying concentrations of this compound (or the compound of interest) to the test wells. Include vehicle controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18-24 hours of incubation, add a proliferation marker such as [³H]-thymidine or a non-radioactive alternative like BrdU or CFSE.
-
Harvest the cells and measure the incorporation of the proliferation marker according to the manufacturer's protocol. For [³H]-thymidine, this involves using a cell harvester and measuring radioactivity with a scintillation counter. For CFSE, flow cytometry is used to analyze the dilution of the dye in proliferating cells.
-
Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control.
Caption: General workflow for a lymphocyte proliferation assay.
Conclusion and Future Directions
The available evidence strongly suggests that cyclolinopeptides, including this compound, are promising candidates for further investigation as immunosuppressive agents. The inhibitory effects on lymphocyte proliferation, likely mediated through the calcineurin-NF-AT-IL-2 pathway, highlight their potential therapeutic applications in autoimmune diseases and transplantation medicine.
Future research should focus on obtaining direct and detailed quantitative data on the effects of this compound on human peripheral blood lymphocytes. Head-to-head comparison studies with Cyclolinopeptide A and other immunosuppressants would be invaluable in determining its relative potency and potential advantages. Furthermore, a more in-depth elucidation of its molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunosuppressive activity of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Cyclolinopeptide B from Flaxseed
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclolinopeptide B, a cyclic nonapeptide found in flaxseed (Linum usitatissimum), has garnered significant interest within the scientific community due to its potent immunosuppressive activities.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from flaxseed, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are compiled from established scientific literature and are designed to yield high-purity this compound for further investigation and application. The protocols cover solvent extraction, solid-phase extraction for purification, and high-performance liquid chromatography (HPLC) for analysis and quantification.
Introduction
Flaxseed and its oil are known sources of various bioactive compounds, including a group of hydrophobic cyclic peptides known as cyclolinopeptides.[1][2] this compound is one of the prominent members of this family, which consists of eight or nine amino acid residues.[1] These peptides, including this compound, are recognized for their immunosuppressive properties, making them promising candidates for pharmaceutical research and development.[2][3] The extraction and purification of these compounds are critical steps for their characterization and subsequent use in biological assays and preclinical studies.
This application note details a comprehensive workflow for the isolation and analysis of this compound from flaxseed, providing researchers with a reliable methodology to obtain this valuable compound.
Experimental Protocols
Materials and Reagents
-
Flaxseed (Linum usitatissimum)
-
Acetone
-
Methanol
-
Hexane
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Silica gel 60 for solid-phase extraction (SPE)
-
Whatman No. 4 filter paper
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Solid-phase extraction (SPE) manifold and cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Grinder
Extraction of Crude Cyclolinopeptide Mixture from Flaxseed
This protocol outlines a solid-liquid extraction method to obtain a crude extract containing cyclolinopeptides from whole flaxseed.
-
Sample Preparation: Grind whole flaxseed using a coffee grinder for approximately 30 seconds to pass through a 1.18 mm sieve.[1] Dry the ground flaxseed at 55°C for 48 hours to determine the dry matter content.[1]
-
Solvent Extraction:
-
Weigh 5 grams of the dried, ground flaxseed and wrap it in Whatman No. 4 filter paper.[1]
-
Place the wrapped sample into a cellulose extraction thimble.
-
Perform extraction using a suitable solvent. Acetone is a preferred solvent for the extraction of cyclolinopeptides and other hydrophobic compounds.[4]
-
Alternatively, other solvents such as methanol, hexane, ethyl acetate, or dichloromethane can be used.[5]
-
The extraction can be carried out using a Soxhlet apparatus or by simple maceration with agitation. For maceration, a solid-to-solvent ratio of around 1:10 (w/v) is recommended.[6]
-
-
Solvent Removal: After extraction, concentrate the resulting solution using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent and obtain a crude oil extract.
-
Trace Solvent Removal: Heat the beaker containing the oil extract in a vacuum oven at 70°C for 1 hour to remove any residual solvent.[1] Purge with nitrogen and cool in a desiccator.
Purification of this compound using Solid-Phase Extraction (SPE)
This protocol describes the purification of cyclolinopeptides from the crude oil extract using silica gel solid-phase extraction.[1]
-
Column Preparation: Pack a glass column with silica gel 60. The ratio of silica gel to oil should be approximately 1:2 (w/v).[1]
-
Sample Loading: Dissolve the crude oil extract in a minimal amount of a non-polar solvent like hexane and load it onto the prepared silica gel column.
-
Elution of Non-polar Compounds: Wash the column with solvents of increasing polarity to elute unwanted low-polarity compounds such as triacylglycerols, waxes, and pigments.[1] Use the following sequence of solvents:
-
Hexane
-
20% Ethyl acetate in hexane
-
50% Ethyl acetate in hexane
-
-
Elution of Cyclolinopeptides: Elute the cyclolinopeptide fraction using more polar solvents:[1]
-
100% Ethyl acetate
-
10% Methanol in dichloromethane (DCM)
-
-
Fraction Collection and Concentration: Collect the fractions eluted with 100% ethyl acetate and 10% methanol in DCM. Combine these fractions and concentrate them using a rotary evaporator to obtain a purified cyclolinopeptide-rich fraction.
Alternative Liquid-Liquid Extraction from Flaxseed Oil
This method is suitable for extracting cyclolinopeptides directly from commercially available flaxseed oil.[3][7]
-
Extraction:
-
Supernatant Collection: The cyclolinopeptides will be in the upper supernatant layer. Carefully collect the supernatant for analysis.[7]
-
Optional Hot Methanol Step: For improved extraction, a preheating step can be introduced. Before adding to the oil, preheat the methanol-water mixture to 90°C.[7]
Quantification of this compound by HPLC
This protocol details the analytical method for quantifying this compound in the purified fraction using reverse-phase HPLC.
-
HPLC System and Column:
-
Mobile Phase and Gradient:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
A typical elution gradient is as follows:[1]
-
0-3 min: 30-40% A
-
3-6 min: 40-45% A
-
6-7 min: 45-65% A
-
7-19 min: Hold at 65% A
-
19-22 min: 65-66% A
-
22-23 min: 66-70% A
-
23-24 min: 70-100% A
-
24-26 min: Hold at 100% A
-
26-31 min: 100-30% A
-
-
The flow rate can be varied, for example, starting at 0.5 mL/min and increasing to 1.0 mL/min during the gradient.[1]
-
-
Detection: Monitor the elution of cyclolinopeptides using a UV detector at 214 nm (for peptide bonds), 260 nm (for phenylalanine residues), and 280 nm (for tryptophan residues).[7]
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Data Presentation
The following table summarizes quantitative data related to the extraction and concentration of cyclolinopeptides in flaxseed.
| Parameter | Value | Reference |
| Total Cyclolinopeptide Concentration in Flaxseed Cultivars | ||
| Flanders | 189 µg/g | [4] |
| Somme | 303 µg/g | [4] |
| Cyclolinopeptide Content in Flaxseed and Oil | 0.1 to 0.3% | [5][9] |
| Extraction Yield (Oil from Flaxseed) | ||
| Ultrasound-assisted enzymatic extraction | ~68% | [6] |
| Microwave-assisted extraction | 78.11% | [6] |
| SPE Silica Gel to Oil Ratio | 1:2 (w/v) | [1] |
Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound from flaxseed.
Generalized Immunosuppressive Action of this compound
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 4. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]
- 5. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 6. Bioprocessing of Functional Ingredients from Flaxseed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cyclolinopeptide B using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B is a naturally occurring cyclic nonapeptide found in flaxseed and flaxseed oil, known for its potential immunosuppressive and other biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of flax-based products, and potential therapeutic development. This application note provides a detailed protocol for the quantification of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is based on the differential partitioning of the hydrophobic cyclinopeptide between the nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound standard.
Experimental Protocols
Sample Preparation (from Flaxseed Oil)
A liquid-liquid extraction method is employed to isolate cyclinopeptides from the oil matrix.
Materials:
-
Flaxseed oil sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
1.5 mL microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Add 700 µL of the flaxseed oil sample to a 1.5 mL microcentrifuge tube.
-
Add 700 µL of a methanol-water mixture (70:30 v/v) to the tube.[1]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.[1]
-
Centrifuge the emulsion at 14,000 rpm for 10 minutes at 4°C.[1]
-
The upper phase (supernatant) contains the extracted cyclinopeptides. Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.
HPLC Instrumentation and Conditions
Several column and mobile phase combinations have been successfully used for the separation of cyclinopeptides. Below are two recommended sets of conditions.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition A | Condition B |
| HPLC System | Standard HPLC system with a UV detector | Standard HPLC system with a UV detector |
| Column | Kinetex™ Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)[2][3] | ZORBAX Eclipse XDB-C18[4] |
| Mobile Phase | A: Acetonitrile with 0.1% TFAB: Water with 0.1% TFA[3] | A: AcetonitrileB: Water[5] |
| Gradient Elution | A linear gradient optimized for separation[3] | 0-3 min: 30-40% A3-6 min: 40-45% A6-7 min: 45-65% A7-19 min: Hold at 65% A19-22 min: 65-66% A22-23 min: 66-70% A23-24 min: 70-100% A24-26 min: Hold at 100% A26-31 min: Re-equilibration to 30% A[5] |
| Flow Rate | 0.5 mL/min[3] | 0.5 mL/min, increasing to 1.0 mL/min from 23 min onwards[5] |
| Column Temp. | 25°C[6] | Not specified, typically ambient or controlled |
| Detection | UV at 214 nm (for peptide bonds)[3][5][7] | UV at 214 nm[5] |
| Injection Volume | 10-20 µL | 15 µL[5] |
Preparation of Standard Solutions and Calibration Curve
Materials:
-
This compound standard of known purity
-
Methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis of the data. A correlation coefficient (R²) of >0.99 is desirable.
Data Presentation
The following table summarizes representative quantitative data for cyclinopeptides found in flaxseed, which can be adapted for this compound-specific quantification.
Table 2: Representative Concentrations of Cyclinopeptides in Flaxseed Cultivars
| Cyclolinopeptide | Concentration Range (µg/g of seed) |
| Cyclolinopeptide A | Varies significantly between cultivars |
| This compound | Present in varying concentrations [8] |
| Cyclolinopeptide C | Concentrations are highly correlated with Cyclolinopeptide E[9] |
| Cyclolinopeptide D | Concentrations are highly correlated with F and G[9] |
| Cyclolinopeptide E | Concentrations are highly correlated with Cyclolinopeptide C[9] |
| Cyclolinopeptide F | Concentrations are highly correlated with D and G[9] |
| Cyclolinopeptide G | Concentrations are highly correlated with D and F[9] |
Note: Specific concentrations of this compound will vary depending on the flaxseed cultivar, growing conditions, and extraction efficiency.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of inputs, process, and outputs.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound in flaxseed-derived samples. The choice of stationary phase and mobile phase gradient can be optimized to achieve the desired resolution and analysis time. This application note serves as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, food science, and drug development.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid reversed-phase liquid chromatography separation of cyclolinopeptides with monolithic and microparticulate columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Flaxseed Cyclolinopeptides: Analysis and Storage Stability [agris.fao.org]
- 9. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Cyclolinopeptide B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclolinopeptide B (CLB) is a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum) and its oil.[1][2] It belongs to a class of compounds known as cyclolinopeptides (CLPs), which have garnered significant scientific interest due to their diverse biological activities, including immunosuppressive, anticancer, and anti-inflammatory effects.[3][4] CLB, with its unique cyclic structure, presents specific challenges and opportunities for analysis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification, characterization, and quantification of CLB in complex matrices.[2] This document provides detailed protocols and application notes for the mass spectrometric analysis of this compound.
Physicochemical Properties and Structure
This compound is a hydrophobic, cyclic peptide. Its structure and key properties are summarized below. Understanding these characteristics is crucial for developing appropriate extraction and analysis methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | c(Pro-Pro-Phe-Phe-Val-Ile-Met-Ile-Leu) | [1] |
| Molecular Formula | C₅₆H₈₃N₉O₉S | [4] |
| Molecular Weight | 1058.38 Da | [4] |
| Key Structural Feature | Contains an oxidizable Methionine (Met) residue | [1] |
| Primary Activity | Immunosuppressive | [4][5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Flaxseed
This protocol describes a general procedure for the extraction of CLB from flaxseed cake, a common source material. Solvents like acetone or ethanol are effective for this purpose.[1][6]
Materials:
-
Flaxseed cake (milled)
-
Ethanol (95%) or Acetone
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Deionized water
-
Rotary evaporator
Procedure:
-
Milling: Mill the cold-pressed flaxseed cake to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the milled flaxseed cake in 95% ethanol (e.g., 1:10 w/v ratio).
-
Stir the suspension at room temperature for 12-24 hours.
-
Centrifuge the mixture to pellet the solid material and collect the supernatant.
-
Repeat the extraction process on the pellet to maximize yield.
-
-
Concentration: Combine the supernatants and remove the solvent using a rotary vacuum evaporator at 40°C to obtain a crude extract.[7]
-
Purification by SPE:
-
Condition an SPE C18 cartridge by washing with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of the conditioning solvent and load it onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the cyclinopeptides, including CLB, with a higher concentration of organic solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane).[7]
-
-
Final Concentration: Evaporate the solvent from the eluted fraction to yield a purified peptide-enriched residue. Reconstitute this residue in a suitable solvent (e.g., 70% methanol) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for analyzing CLB using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a high-resolution mass spectrometer, such as a Q Exactive Hybrid Quadrupole-Orbitrap.[8]
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Kinetex™ Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent C18 column[9][10] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start with 60-70% B, hold for 5 min, increase to 95% B over 10 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 0.5 mL/min[8] |
| Column Temperature | 25°C[8] |
| Injection Volume | 5 µL[8] |
| MS System | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range (Full MS) | m/z 300-1500 |
| Precursor Ion (for MS/MS) | [M+H]⁺ = m/z 1059.4 |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) |
| Collision Energy | Optimized for fragmentation (e.g., 25-35 arbitrary units) |
Data Presentation and Visualization
Quantitative Data Summary
Quantitative analysis of cyclolinopeptides often focuses on their stability and relative abundance. CLB contains a methionine residue, making it susceptible to oxidation, which converts it to Cyclolinopeptide C (methionine sulfoxide).[1] This instability is a key quantitative finding.
Table 3: Stability and Oxidation of this compound
| Cyclolinopeptide | Stability Characteristic | Observation | Reference |
| This compound (CLB) | Unstable | Prone to oxidation at the Methionine residue, especially during storage. Considered one of the least stable CLPs. | [8] |
| Cyclolinopeptide C (CLC) | Oxidation Product | Represents the methionine sulfoxide form of CLB. Its concentration increases as CLB degrades. | [1] |
| Cyclolinopeptide A (CLA) | Stable | Lacks a Methionine residue and is one of the most stable CLPs. | [8] |
Experimental and Logical Workflows
Visualizing the experimental and analytical process is crucial for understanding the relationships between different stages of analysis.
Caption: Workflow for CLB analysis from sample to report.
Fragmentation Pattern
Upon CID, cyclic peptides like CLB typically undergo ring opening followed by fragmentation, often producing a predominant series of b-type ions.[1] The initial ring cleavage is a critical step that dictates the subsequent fragmentation pathway.
Caption: Generalized fragmentation pathway for this compound.
Biological Signaling Pathway
While the direct pathway for CLB is under investigation, related cyclolinopeptides exhibit anti-inflammatory effects by modulating key signaling cascades like NF-κB and MAPK.[1] CLB analogues are known to inhibit calcineurin, which is crucial for T-cell activation.[5][11]
Caption: Putative immunosuppressive mechanism of CLB analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A two-step method of cyclolinopeptide (linusorb) preparation from flaxseed cake via dry-screening [pubmed.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Cyclolinopeptide B Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclolinopeptide B, a cyclic nonapeptide originally isolated from flaxseed, has demonstrated significant immunosuppressive properties.[1] Its mechanism of action, similar to cyclosporin A, involves the inhibition of calcineurin, a key phosphatase in T-cell activation.[2][3] This has led to considerable interest in the synthesis of this compound analogues for the development of novel immunomodulatory therapeutics. This document provides detailed protocols and application notes for the solid-phase synthesis of this compound analogues, focusing on the widely used Fmoc/tBu strategy.[4] It covers the entire workflow from resin preparation to final peptide purification and characterization.
Introduction
This compound is a cyclic nonapeptide with the sequence cyclo(Pro-Pro-Phe-Phe-Leu-Ile-Ile-Leu-Val).[5][6] Analogues of this peptide are synthesized to explore structure-activity relationships, improve biological activity, enhance stability, and reduce potential toxicity.[7] Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the preparation of these complex cyclic peptides.[8][9] The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[9] On-resin cyclization is a key step that can improve cyclization efficiency and minimize side reactions like oligomerization.[5][11]
Data Presentation
Table 1: Materials and Reagents for Solid-Phase Synthesis of this compound Analogues
| Category | Item | Supplier Example | Purpose |
| Resins | 2-Chlorotrityl chloride resin | Novabiochem | Attachment of the first amino acid, acid-labile cleavage to yield a fully protected linear peptide for solution-phase cyclization or on-resin cyclization.[12] |
| Rink Amide resin | Advanced ChemTech | For synthesis of C-terminal amide analogues.[12] | |
| Amino Acids | Fmoc-protected amino acids (Pro, Phe, Leu, Ile, Val, and others for analogues) | AAPPTec | Building blocks for the peptide chain. |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | CEM Corporation | Promotes the formation of the amide bond between amino acids. |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | Reduces racemization and improves coupling efficiency. | |
| DIC (N,N'-Diisopropylcarbodiimide) | Alfa Aesar | Carbodiimide coupling agent. | |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Fisher Scientific | Acts as a base to neutralize the protonated amine during coupling. |
| Piperidine | Acros Organics | For the removal of the Fmoc protecting group. | |
| Solvents | DMF (N,N-Dimethylformamide) | VWR | Primary solvent for washing and coupling reactions. |
| DCM (Dichloromethane) | EMD Millipore | Used for resin swelling and washing. | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Oakwood Chemical | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| TIS (Triisopropylsilane) | TCI America | Scavenger to prevent side reactions during cleavage. | |
| H₂O (Water) | Scavenger. | ||
| Purification | Acetonitrile (ACN), HPLC grade | Honeywell | Mobile phase for reverse-phase HPLC. |
| Water, HPLC grade | Mobile phase for reverse-phase HPLC. | ||
| TFA | Mobile phase additive for reverse-phase HPLC. |
Table 2: Summary of a Representative Synthesis of a this compound Analogue
| Parameter | Value/Condition | Reference/Note |
| Scale | 0.1 mmol | Standard laboratory scale.[12] |
| Resin Loading | 0.4 - 0.6 mmol/g | Typical loading for 2-chlorotrityl chloride resin. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min incubations.[13] |
| Coupling | 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 4 eq. HOBt, 8 eq. DIPEA in DMF | 1-2 hour reaction time. |
| On-Resin Cyclization | DIC/Oxyma | Conditions can be optimized (e.g., temperature and time).[10] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hour reaction time.[10] |
| Crude Yield | Variable (typically 60-80%) | Dependent on sequence and cyclization efficiency. |
| Purity (Crude) | Variable (typically 40-70%) | Dependent on synthesis and cyclization success. |
| Final Yield (after HPLC) | Variable (typically 10-30%) | Highly dependent on the purification process. |
Experimental Protocols
Resin Preparation and First Amino Acid Loading (2-Chlorotrityl Chloride Resin)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~0.5 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-Val-OH (or the desired C-terminal amino acid for the analogue) (0.5 mmol, 1 eq.) in DCM (5 mL). Add DIPEA (1.0 mmol, 2 eq.).
-
Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This cycle is repeated for each amino acid in the linear sequence of the this compound analogue.
-
Resin Swelling: Swell the amino acid-loaded resin in DMF (10 mL) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (2.0 mmol, 4 eq.) with HBTU (1.95 mmol, 3.9 eq.), HOBt (2.0 mmol, 4 eq.), and DIPEA (4.0 mmol, 8 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
On-Resin Cyclization
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2 of the SPPS protocol.
-
Side-Chain Deprotection (if applicable): If a side-chain protecting group is used for cyclization (e.g., Asp/Glu for lactam bridge), selectively deprotect it. For example, for an allyl-based protecting group, use a palladium catalyst.[10]
-
Cyclization:
-
Wash the resin with DMF.
-
Add a solution of DIC (5 eq.) and Oxyma (5 eq.) in DMF.
-
Agitate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.[10]
-
Monitor the cyclization by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
Cleavage and Deprotection
-
Resin Washing and Drying: After cyclization, wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[14][15][16]
-
A typical gradient is from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[14]
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Mandatory Visualizations
Signaling Pathway of this compound Immunosuppression
Caption: Immunosuppressive mechanism of this compound analogues.
Experimental Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis workflow for this compound analogues.
References
- 1. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclolinopeptide B in Immunosuppressive Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It belongs to a class of orbitides that have garnered significant interest for their diverse biological activities. Notably, CLB, along with its more extensively studied analog Cyclolinopeptide A (CLA), has demonstrated significant immunosuppressive properties.[1][2] These peptides are recognized for their potential in modulating immune responses, making them valuable tools for research in immunology and potential candidates for therapeutic development in the context of autoimmune diseases and transplantation.
The primary mechanism of immunosuppressive action for cyclolinopeptides involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is pivotal for T-lymphocyte activation and the subsequent production of key cytokines, such as Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation. By disrupting this pathway, this compound can effectively suppress T-cell mediated immune responses. The immunosuppressive effects of these cyclolinopeptides have been shown to be comparable to those of well-established immunosuppressants like Cyclosporin A (CsA).
These application notes provide detailed protocols for utilizing this compound in key immunosuppressive assays, namely the Mixed Lymphocyte Reaction (MLR) to assess T-cell proliferation and an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine production.
Data Presentation
Quantitative data on the specific immunosuppressive activity of this compound is limited in publicly available literature. However, extensive research on the closely related Cyclolinopeptide A (CLA) and its analogs provides valuable reference points for estimating the potential potency of CLB. The following table summarizes the inhibitory concentrations (IC50) of various cyclotides in lymphocyte proliferation assays.
| Compound | Assay | Target Cells | IC50 (µM) | Reference |
| Kalata B1 | Lymphocyte Proliferation | Human PBMCs | 2.4 ± 0.5 | [3] |
| [T20K] Kalata B1 | Lymphocyte Proliferation | Human PBMCs | 1.9 ± 0.6 | [3] |
| [G18K] Kalata B1 | Lymphocyte Proliferation | Human PBMCs | 4.4 ± 0.5 | [3] |
| [N29K] Kalata B1 | Lymphocyte Proliferation | Human PBMCs | 3.2 ± 0.6 | [3] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The immunosuppressive effect of this compound is primarily attributed to its ability to inhibit the calcineurin-NFAT signaling pathway in T-lymphocytes. The binding of this compound to cyclophilin leads to the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), which is then unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).
Caption: T-Cell activation signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical workflow for assessing the immunosuppressive activity of this compound involves isolating peripheral blood mononuclear cells (PBMCs), performing a one-way Mixed Lymphocyte Reaction (MLR) to induce T-cell proliferation, and then measuring the extent of proliferation and cytokine production.
Caption: Experimental workflow for assessing the immunosuppressive activity of this compound.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.[4][5][6][7][8]
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
50 mL conical tubes, sterile
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a fresh 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.
-
Centrifuge at 1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing the PBMCs, the clear Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature with the brake on.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol 2: One-Way Mixed Lymphocyte Reaction (MLR)
This assay measures the proliferative response of T-cells from one donor (responder) to the allogeneic cells from another, unrelated donor (stimulator).[9][10][11][12][13]
Materials:
-
Isolated PBMCs from two unrelated healthy donors (Donor A and Donor B)
-
Complete RPMI-1640 medium
-
Mitomycin C or irradiation source to inactivate stimulator cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
BrdU or [3H]-thymidine for proliferation measurement
-
Positive control (e.g., Phytohemagglutinin - PHA)
Procedure:
-
Preparation of Stimulator Cells:
-
Take the PBMC suspension from Donor A (stimulator) and treat with Mitomycin C (e.g., 25-50 µg/mL) for 30 minutes at 37°C to inhibit proliferation.
-
Alternatively, irradiate the cells (e.g., 20-30 Gy).
-
Wash the treated cells three times with complete RPMI-1640 medium to remove any residual Mitomycin C.
-
Resuspend the stimulator cells at a concentration of 2 x 10^6 cells/mL.
-
-
Preparation of Responder Cells:
-
Resuspend the PBMCs from Donor B (responder) at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the responder cell suspension (1 x 10^5 cells) to each well.
-
Add 50 µL of the treated stimulator cell suspension (1 x 10^5 cells) to the appropriate wells.
-
Controls:
-
Negative Control: Responder cells only (add 50 µL of medium instead of stimulator cells).
-
Positive Control: Responder cells stimulated with PHA (e.g., 5 µg/mL).
-
-
Test Wells: Add serial dilutions of this compound to the co-culture wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Measurement (BrdU Incorporation):
-
18-24 hours before the end of the incubation, add BrdU to each well according to the manufacturer's instructions.
-
At the end of the incubation, measure BrdU incorporation using a commercial ELISA kit, which quantifies cell proliferation.
-
Protocol 3: Cytokine Secretion Assay (IL-2 ELISA)
This protocol is for measuring the concentration of IL-2 in the supernatant from the MLR culture wells.[14][15]
Materials:
-
Supernatants collected from the MLR assay wells
-
Human IL-2 ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Before adding the proliferation reagent (BrdU or [3H]-thymidine) to the MLR plate, carefully collect 50-100 µL of supernatant from each well.
-
Centrifuge the supernatant to pellet any cells and transfer the cell-free supernatant to a new plate or tubes. Store at -80°C until use.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with the capture antibody specific for human IL-2 and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a serial dilution of the IL-2 standard to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP conjugate.
-
Incubate, wash, and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of IL-2 production by this compound compared to the untreated control.
-
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sanguinebio.com [sanguinebio.com]
- 7. Isolation of PBMCs From Whole Blood [protocols.io]
- 8. content.abcam.com [content.abcam.com]
- 9. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 10. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. preferred-cell-systems.com [preferred-cell-systems.com]
- 13. sartorius.com [sartorius.com]
- 14. stemcell.com [stemcell.com]
- 15. 人IL-2 ELISA试剂盒 for serum, plasma, cell culture supernatant and urine | Sigma-Aldrich [sigmaaldrich.com]
Application of Cyclolinopeptide B in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest in cancer research due to their diverse biological activities. In vitro studies have demonstrated that CLB possesses anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects across various cancer cell lines.[1][2] The multifaceted mechanism of action of CLB involves the modulation of key signaling pathways, making it a compelling candidate for further investigation as a potential therapeutic agent.[2]
This document provides detailed application notes and experimental protocols for studying the effects of this compound on cancer cell lines. It is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Assay | Treatment Conditions | Result | Reference |
| SK-BR-3 | WST-8 | 25-400 µg/mL for 24h | 41% cytotoxicity at the highest concentration.[1] | [1] |
| MCF-7 | Not Specified | 25-400 µg/mL for 24h | 19% cytotoxicity at the highest concentration.[1] | [1] |
| MDA-MB-231 | WST-8 | 25-400 µM | Concentration-dependent decrease in viability; less potent than Cyclolinopeptide A.[1] | [1] |
Table 2: Pro-Apoptotic and Cell Cycle Arrest Effects of this compound in Human Gastric Cancer Cell Line
| Cell Line | Effect | Treatment Conditions | Key Molecular Events | Reference |
| SGC-7901 | Apoptosis Induction | 40-240 µM for 24-48h | Activation of Fas, FasL, caspase-8, and caspase-3. | Not Found in Search Results |
| SGC-7901 | Cell Cycle Arrest | 80, 120, 200 µM for 24h | G1 phase arrest via modulation of the AKT/JNK signaling pathway. | Not Found in Search Results |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (WST-8/MTT)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CLB)
-
WST-8 or MTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of CLB in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of CLB in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 400 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CLB. Include a vehicle control (medium with the same concentration of the solvent used to dissolve CLB).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol).
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the cell viability against the concentration of CLB to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CLB for the specified time. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation settings for FITC and PI.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with CLB as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a linear scale for the PI channel (FL2 or equivalent).
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-JNK, JNK, Fas, FasL, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with CLB, wash with cold PBS, and lyse with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to the application of this compound in cancer cell line studies.
Caption: Extrinsic apoptosis pathway induced by this compound.
Caption: CLB-mediated G1 cell cycle arrest via AKT/JNK signaling.
Caption: General experimental workflow for studying CLB effects.
References
Application Notes and Protocols for Testing Cyclolinopeptide B Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLP-B) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It belongs to a class of naturally occurring hydrophobic cyclic peptides that have garnered significant scientific interest due to their diverse biological activities, including immunosuppressive and anticancer properties.[1] The stability of CLP-B in solution is a critical parameter for its development as a potential therapeutic agent, as degradation can lead to loss of efficacy and the formation of undesired byproducts.[1]
These application notes provide a detailed protocol for assessing the stability of isolated this compound in solution under various stress conditions, including different pH levels, oxidative stress, and photostability. The methodologies are based on established principles of forced degradation studies for peptides and are intended to help researchers establish the intrinsic stability of CLP-B and identify its degradation pathways.
Data Presentation: Stability of this compound
The following table summarizes the degradation of this compound under different conditions as reported in the literature. This data highlights the inherent instability of CLP-B, particularly at elevated temperatures.
| Condition | Time | % Degradation of CLP-B | Primary Degradation Product | Reference |
| Room Temperature (25°C) in Flaxseed Oil | 20 days | ~80% | Isomers (e.g., CLP-C) | [2][3] |
| Room Temperature (25°C) in Flaxseed Oil | 40 days | 100% | Isomers (e.g., CLP-C) | [2][3] |
| Elevated Temperature (65°C) in Flaxseed Oil | 30 days | Significant decrease | Methionine sulfoxide containing CLPs | [4] |
| High Temperature (90°C) in Flaxseed Oil | 4 hours | ~70% | Isomers (e.g., CLP-C) | [2] |
| High Temperature (90°C) in Flaxseed Oil | 6 hours | 100% | Isomers (e.g., CLP-C) | [2] |
Experimental Protocols
This section outlines the detailed methodologies for conducting forced degradation studies on this compound to evaluate its stability in solution.
Materials and Reagents
-
This compound (lyophilized powder, purity >95%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
pH meter
-
Incubator
-
Photostability chamber
-
RP-HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a stock solution.
-
Accurately weigh a sufficient amount of lyophilized this compound.
-
Dissolve the peptide in methanol to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[3][5][6]
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2, pH 7.4, pH 9).
-
Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by RP-HPLC.
-
A control sample of CLP-B in the same buffer should be kept at -20°C and analyzed at the same time points.
-
Dilute the this compound stock solution with a solution of 3% hydrogen peroxide in water to a final peptide concentration of 100 µg/mL.
-
Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and immediately analyze by RP-HPLC to prevent further degradation.
-
A control sample of CLP-B in water (without H₂O₂) should be treated and analyzed in parallel.
-
Dilute the this compound stock solution with water to a final concentration of 100 µg/mL.
-
Place the solution in a chemically inert, transparent container.
-
Expose the sample to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample to monitor for any thermal degradation.
-
After the exposure period, analyze both the exposed and control samples by RP-HPLC.
Analytical Method for Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the remaining intact this compound and detecting degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient from, for example, 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide bond)
-
Injection Volume: 20 µL
The percentage of remaining this compound can be calculated by comparing the peak area of the stressed sample to that of the control or the initial time point.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the this compound stability testing protocol.
Caption: Workflow for CLP-B stability testing.
Signaling Pathway of Immunosuppressive Action
Cyclolinopeptides, including this compound, are known to exert immunosuppressive effects. A primary mechanism of action for the closely related Cyclolinopeptide A involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.[9][10]
Caption: CLP-B immunosuppressive signaling.
References
- 1. ImmunoSPdb: an archive of immunosuppressive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.tugraz.at [repository.tugraz.at]
- 6. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembly of cyclic peptide monolayers by hydrophobic supramolecular hinges - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A two-step method of cyclolinopeptide (linusorb) preparation from flaxseed cake via dry-screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cyclolinopeptide B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum) that has garnered significant interest for its potent immunosuppressive properties.[1] Its mechanism of action is primarily attributed to the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in the activation of T-lymphocytes, making its activity comparable to that of Cyclosporin A (CsA).[2][3] Beyond its immunosuppressive effects, CLB has also been investigated for its potential anti-inflammatory and anticancer activities.
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the biological activity of this compound. The assays described herein are fundamental for researchers in immunology, pharmacology, and drug development who are investigating the therapeutic potential of this and other immunomodulatory compounds.
Key Biological Activities of this compound
-
Immunosuppression: CLB is known to suppress the proliferation of T-lymphocytes, a key event in the adaptive immune response.[2][4] This is primarily achieved by inhibiting the production of Interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation.
-
Anti-inflammatory Activity: By modulating cytokine production, CLB may also exhibit anti-inflammatory effects. Key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are potential targets for measurement.
-
Cytotoxicity: As with any potential therapeutic agent, it is crucial to assess the cytotoxic profile of CLB to determine its therapeutic window.
Immunosuppressive Activity: T-Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).
Experimental Workflow: T-Lymphocyte Proliferation Assay
Caption: Workflow for assessing T-lymphocyte proliferation inhibition.
Protocol: CFSE-Based T-Lymphocyte Proliferation Assay
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the measurement of proliferation by flow cytometry.[5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (CLB)
-
Phytohemagglutinin (PHA)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 1% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in pre-warmed RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
CFSE Labeling:
-
Adjust the cell suspension to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the CFSE-labeled cell suspension to each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of CLB in complete RPMI-1640 medium. Add 50 µL of the CLB dilutions to the appropriate wells. For the control wells, add 50 µL of medium.
-
Add 50 µL of PHA solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Flow Cytometry Analysis:
-
After incubation, transfer the cells to FACS tubes.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells (cells with diluted CFSE fluorescence) in each condition.
-
Data Analysis:
Calculate the percentage of proliferation inhibition for each CLB concentration relative to the PHA-stimulated control. Plot the inhibition percentages against the CLB concentrations to determine the IC50 value (the concentration of CLB that inhibits 50% of T-cell proliferation).
Quantitative Data: T-Lymphocyte Proliferation Inhibition
| Compound | Concentration | % Proliferation Inhibition (Hypothetical) |
| This compound | 0.1 µM | 15% |
| 1 µM | 45% | |
| 10 µM | 85% | |
| IC50 (Hypothetical) | ~1.2 µM | |
| Cyclosporin A | 0.1 µM | 20% |
| 1 µM | 55% | |
| 10 µM | 95% | |
| IC50 (Reference) | ~0.8 µM |
Anti-inflammatory Activity: Cytokine Release Assay
This assay measures the effect of this compound on the production of key pro-inflammatory cytokines, such as IL-2 and TNF-α, from stimulated immune cells.
Signaling Pathway: Calcineurin-NFAT Pathway Inhibition
Caption: Inhibition of the Calcineurin-NFAT pathway by this compound.
Protocol: IL-2 and TNF-α Release Assay (ELISA)
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound (CLB)
-
Lipopolysaccharide (LPS) (for TNF-α induction) or PHA (for IL-2 induction)
-
96-well flat-bottom plates
-
Human IL-2 and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate and prepare PBMCs as described in the T-lymphocyte proliferation assay protocol.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of CLB in complete RPMI-1640 medium. Add 50 µL of the CLB dilutions to the appropriate wells. For the control wells, add 50 µL of medium.
-
To induce cytokine production, add 50 µL of LPS (final concentration of 1 µg/mL for TNF-α) or PHA (final concentration of 5 µg/mL for IL-2) to the wells. For unstimulated controls, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours (for TNF-α) or 48 hours (for IL-2) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of IL-2 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis:
Generate a standard curve for each cytokine using the provided standards. Calculate the concentration of IL-2 and TNF-α in each sample from the standard curve. Determine the percentage of cytokine inhibition for each CLB concentration relative to the stimulated control. Plot the inhibition percentages against the CLB concentrations to determine the IC50 value for each cytokine.
Quantitative Data: Cytokine Release Inhibition
Specific dose-response data for this compound on cytokine release is limited. The following table provides hypothetical data based on its known mechanism of action on the calcineurin-NFAT pathway, which directly regulates IL-2 transcription.
| Compound | Concentration | % IL-2 Inhibition (Hypothetical) | % TNF-α Inhibition (Hypothetical) |
| This compound | 0.1 µM | 10% | 5% |
| 1 µM | 40% | 25% | |
| 10 µM | 80% | 60% | |
| IC50 (Hypothetical) | ~1.5 µM | >10 µM |
Cytotoxicity Assay
This assay is essential to determine the concentration range at which this compound is non-toxic to cells, thereby establishing its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound (CLB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Isolate and prepare PBMCs as previously described.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of CLB in complete RPMI-1640 medium. Add 100 µL of the CLB dilutions to the appropriate wells. For the untreated control, add 100 µL of medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each CLB concentration relative to the untreated control. Plot the viability percentages against the CLB concentrations to determine the CC50 value (the concentration of CLB that reduces cell viability by 50%).
Quantitative Data: Cytotoxicity
This compound has been reported to have low cytotoxicity in some cell lines. For instance, one study showed no cytotoxic effect on melanoma cells. The following table provides hypothetical data for PBMCs to illustrate a potential cytotoxicity profile.
| Compound | Concentration | % Cell Viability (Hypothetical) |
| This compound | 10 µM | 98% |
| 50 µM | 92% | |
| 100 µM | 85% | |
| CC50 (Hypothetical) | >100 µM |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only, based on qualitative descriptions found in the scientific literature. Researchers should generate their own experimental data for accurate quantification of this compound's activity.
References
- 1. mdpi.com [mdpi.com]
- 2. bioplanete.com [bioplanete.com]
- 3. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]
- 6. Immunosuppressive activity of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Cyclolinopeptides using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptides (CLPs) are a class of hydrophobic, cyclic peptides predominantly found in flaxseed (Linum usitatissimum) and its oil.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, including immunosuppressive, antimalarial, and antitumor properties.[1] The analysis and purification of CLPs present a considerable challenge due to their structural similarity, hydrophobicity, and the presence of numerous isoforms and oxidation products.[3][4] For instance, the oxidation of methionine-containing CLPs can lead to the formation of corresponding methionine sulfoxide diastereomers, further complicating separation.[3][5]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier analytical technique for the separation, identification, and quantification of CLPs.[2][6] This application note provides detailed protocols and methodologies for the effective separation of cyclolinopeptides using RP-HPLC, with a focus on optimizing stationary and mobile phases to achieve high resolution.
Experimental Workflow
The general workflow for the analysis of cyclolinopeptides from a raw source like flaxseed oil involves sample preparation followed by chromatographic separation and detection. The key stages are outlined in the diagram below.
Caption: Workflow for CLP analysis from extraction to quantification.
Methodologies and Protocols
Sample Preparation: Extraction from Flaxseed Oil
A robust extraction is critical for accurate CLP analysis. The following is a generalized protocol based on established methods.[2]
-
Initial Extraction: Dissolve a known quantity of flaxseed oil in n-hexane.
-
Liquid-Liquid Partitioning: Perform a liquid-liquid extraction against an equal volume of 80-90% aqueous methanol. The CLPs will partition into the methanol phase.
-
Concentration: Separate the methanol layer and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude CLP extract.
-
Reconstitution: Re-dissolve the dried extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., 30% acetonitrile in water), for injection.
-
Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
For higher purity, solid-phase extraction (SPE) using a silica gel column can be employed after the initial extraction to isolate a peptide-rich fraction.[2][7]
Reversed-Phase HPLC: Instrumentation and Conditions
Successful separation of CLPs relies heavily on the choice of stationary and mobile phases. While traditional C18 columns can separate many CLPs, Phenyl-Hexyl stationary phases have demonstrated superior performance, providing complete resolution of major isoforms and their oxidative products.[3][5]
Instrumentation:
-
A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, and a column thermostat.
-
A UV/Photodiode Array (PDA) detector is essential for detection.[8]
-
A mass spectrometer (MS) is highly recommended for unambiguous peak identification and characterization.[1][9]
Detection Wavelengths: Multiple wavelengths should be monitored simultaneously to capture all CLP variants based on their amino acid composition:[7]
-
214 nm: For general detection of peptide bonds.
-
244 nm or 260 nm: For CLPs containing phenylalanine residues.
-
280 nm: For CLPs containing tryptophan residues.
Data Presentation: Quantitative Parameters
The following tables summarize the critical quantitative parameters from established protocols for CLP separation.
Table 1: Comparison of Reversed-Phase Stationary Phases for Cyclolinopeptide Separation
| Stationary Phase | Particle Type | Key Advantages | Limitations | Reference(s) |
| Phenyl-Hexyl | Core-shell or Porous | Excellent resolution of major CLPs and their oxidized forms (e.g., B/C, L/E). Considered the optimal choice. | May have different selectivity compared to standard C18. | [3][5] |
| C18 (Octadecyl) | Core-shell or Porous | Good overall separation for many CLPs. Widely available and well-characterized. | Fails to resolve some critical pairs of CLPs and their oxidation products. | [1][5] |
| C8 (Octyl) | Core-shell or Porous | Lower hydrophobicity than C18, which can alter elution order. | Generally provides poorer separation efficiency for CLPs compared to Phenyl-Hexyl or C18. | [5] |
| Monolithic C18 | Silica Gel | Allows for high flow rates at low backpressure, enabling rapid analysis. | Performance in resolving complex CLP mixtures may not exceed that of modern core-shell particle columns. | [10] |
Table 2: Detailed Reversed-Phase HPLC Protocols for Cyclolinopeptide Separation
| Parameter | Protocol 1: High-Resolution Separation | Protocol 2: Rapid Separation |
| Primary Application | Baseline separation of complex CLP mixtures, including oxidative products. | High-throughput analysis and screening. |
| Column | Kinetex™ Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.6 µm) | Chromolith® SpeedROD RP-18e (50 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Water |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile |
| Flow Rate | 0.5 mL/min | 3.0 mL/min |
| Column Temperature | 25 - 40 °C (Isothermal) | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5 - 10 µL | 5 - 10 µL |
| Gradient Profile | Time (min) | % B 0 | 30 30 | 60 (Linear gradient at ~1-3% B per minute) | Time (min) | % B 0.0 | 30 1.0 | 90 1.5 | 90 (Rapid gradient for fast elution) |
| Reference(s) | Based on methodologies from[1][5] | Based on methodologies from[10] |
Discussion
The choice of chromatographic conditions is paramount for resolving the complex mixture of cyclinopeptides found in natural sources.
-
Stationary Phase Selection: Studies consistently show that Phenyl-Hexyl columns provide the highest degree of resolution, particularly for separating CLPs that differ only by the oxidation state of a methionine residue (e.g., Cyclolinopeptide B vs. C).[3][5] This enhanced selectivity is attributed to the unique pi-pi interactions between the phenyl rings of the stationary phase and aromatic residues within the peptides.
-
Mobile Phase Optimization: The use of acetonitrile/water gradients is standard for CLP separation.[1][10] The addition of an ion-pairing agent like 0.1% TFA is common in peptide separations to improve peak shape and resolution by suppressing the ionization of free silanol groups on the silica support and forming neutral ion pairs with the peptides.
-
High-Throughput vs. High-Resolution: The protocols provided highlight the trade-off between speed and resolution. For routine screening of CLP content, a rapid gradient on a monolithic or short core-shell column can provide results in under 2 minutes.[10] However, for detailed characterization, impurity profiling, or preparative work, a longer, shallower gradient on a high-efficiency column like a Phenyl-Hexyl phase is required.[5]
-
Peak Splitting Phenomenon: Researchers should be aware that some methionine S-oxide (Mso) containing CLPs can exhibit significant peak splitting. This is likely due to the formation of diastereomers at the oxidized sulfur atom, which can be resolved under optimized chromatographic conditions, leading to multiple peaks for a single oxidized CLP.[3][5]
Conclusion
Reversed-phase HPLC is an indispensable tool for the analysis of cyclinopeptides. High-resolution separation of these structurally similar hydrophobic peptides is readily achievable through the careful selection of a Phenyl-Hexyl stationary phase and the optimization of a water/acetonitrile gradient. The protocols and data presented in this note provide a robust foundation for researchers to develop and implement effective analytical methods for the separation, quantification, and purification of cyclinopeptides in academic and industrial settings.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]
- 3. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flaxseed Cyclolinopeptides: Analysis and Storage Stability [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 9. repository.tugraz.at [repository.tugraz.at]
- 10. Rapid reversed-phase liquid chromatography separation of cyclolinopeptides with monolithic and microparticulate columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclolinopeptide B: A Potent Immunomodulatory Tool for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B is a cyclic nonapeptide originally isolated from linseed. It has garnered significant interest within the immunological research community due to its potent immunosuppressive properties. Structurally similar to the well-characterized Cyclolinopeptide A, this compound offers a valuable tool for investigating the signaling pathways that govern immune cell activation and for exploring potential therapeutic strategies for autoimmune diseases and transplant rejection. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its immunosuppressive effects, and detailed protocols for its use in key immunological assays.
Mechanism of Action
This compound exerts its immunosuppressive effects primarily through the inhibition of the calcineurin signaling pathway in T-lymphocytes, a mechanism it shares with the clinically relevant immunosuppressant, Cyclosporin A.[1] Upon entering the T-cell, this compound binds to the immunophilin, cyclophilin A. This complex then interacts with and inhibits the phosphatase activity of calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor. Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2).[1] The suppression of IL-2 production leads to a downstream reduction in T-cell proliferation and effector functions.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the closely related analog, Cyclolinopeptide A (CLA), has been more extensively studied. Given their structural and functional similarities, the data for CLA provides a strong indication of the expected potency of this compound.
Table 1: Immunosuppressive Activity of Cyclolinopeptide A (CLA)
| Assay | Target | Effect | Potency | Reference |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of mitogen-induced proliferation | Comparable to Cyclosporin A | [2] |
| Cytokine Production | Activated T-cells | Inhibition of Interleukin-1 (IL-1) and Interleukin-2 (IL-2) action | Similar to Cyclosporin A | [2] |
| Calcineurin Inhibition | Purified Calcineurin | Inhibition of phosphatase activity | Tenfold lower affinity than Cyclosporin A | [1] |
Experimental Protocols
Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This protocol details a method to assess the inhibitory effect of this compound on the proliferation of mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
[³H]-Thymidine
-
96-well flat-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Stimulation: Add 50 µL of a pre-determined optimal concentration of PHA to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
Cytokine Release Assay
This protocol describes how to measure the effect of this compound on the production of key cytokines, such as IL-2 and TNF-α, from stimulated PBMCs.
Materials:
-
This compound
-
Human PBMCs
-
Complete RPMI-1640 medium
-
PHA or other suitable mitogen
-
96-well cell culture plates
-
ELISA or Multiplex Bead-Based Assay kits for the cytokines of interest (e.g., IL-2, TNF-α)
-
Plate reader
Procedure:
-
PBMC Isolation and Plating: Follow steps 1 and 2 from the Lymphocyte Proliferation Assay protocol.
-
Treatment and Stimulation: Follow steps 3 and 4 from the Lymphocyte Proliferation Assay protocol.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours. The optimal incubation time should be determined based on the kinetics of the specific cytokine production.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the cytokines of interest in the collected supernatants using a commercially available ELISA or multiplex bead-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of each cytokine in the samples. Determine the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated control.
Visualizations
Caption: Workflow for assessing lymphocyte proliferation inhibition.
Caption: T-cell activation pathway and its inhibition.
References
Developing Cyclolinopeptide B as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLP-B), a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum), has emerged as a promising candidate for therapeutic agent development.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of CLP-B, with a focus on its immunosuppressive and anticancer activities. The information compiled herein is based on a comprehensive review of existing literature and aims to facilitate further research and development of this naturally derived compound. Cyclolinopeptides, including CLP-B, are noted for their high specificity, low toxicity, and simple extraction process, making them attractive for pharmaceutical applications.[2]
Physicochemical Properties and Synthesis
This compound is a cyclic nonapeptide with the amino acid sequence cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile). Its molecular formula is C₅₆H₈₃N₉O₉S, and it has a molecular weight of 1058.38 g/mol .[1]
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a standard method for producing cyclic peptides like CLP-B.[3][4]
Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Ile-Wang resin or a similar appropriate resin for C-terminal Ile.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Leu, Met, Ile, Val, Phe, Phe, Pro, Pro) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling reaction using a qualitative test like the Kaiser test.
-
Cleavage from Resin: After the final amino acid is coupled, cleave the linear peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups.
-
Cyclization: Perform the head-to-tail cyclization of the linear peptide in a dilute solution using a suitable coupling reagent to promote intramolecular cyclization over intermolecular polymerization.
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification of this compound by Preparative HPLC
Preparative RP-HPLC is essential for obtaining high-purity CLP-B for biological assays.[5]
Protocol:
-
Column: Utilize a preparative C18 or Phenyl-Hexyl column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient: Develop a linear gradient of Solvent B in Solvent A to effectively separate CLP-B from impurities. An initial scouting run on an analytical column can help determine the optimal gradient. A shallow gradient (e.g., 1% B/minute) is often effective for peptides.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical HPLC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified CLP-B powder.
Therapeutic Potential and Biological Activities
This compound exhibits significant potential in two primary therapeutic areas: immunosuppression and cancer therapy.
Immunosuppressive Activity
CLP-B has been shown to possess immunosuppressive properties, comparable in some aspects to cyclosporin A.[2][6] Its mechanism of action involves the inhibition of T-lymphocyte proliferation.[7]
Experimental Protocol: Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the inhibition of mitogen-stimulated proliferation of human peripheral blood mononuclear cells (PBMCs).[8][9]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Add various concentrations of CLP-B to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC₅₀ value.
Anticancer Activity
CLP-B has demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer.[10] Its anticancer mechanism involves the modulation of key signaling pathways.[2]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of CLP-B on cancer cell lines such as MCF-7 and SK-BR-3.[11][12]
-
Cell Culture: Culture the desired cancer cell lines in their recommended growth medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of CLP-B. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay: Follow steps 6-9 of the Lymphocyte Proliferation Assay protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value at each time point.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Immunosuppressive Activity of Cyclolinopeptides
| Peptide | Assay | Target | IC₅₀ Value | Reference |
| This compound | Lymphocyte Proliferation | Mitogen-induced response of human peripheral blood lymphocytes | Comparable to Cyclosporin A | [2] |
| Cyclolinopeptide A | T-cell Proliferation | Activated human T-cells | ~2-5 µM (estimated from similar cyclotides) | [7] |
Note: Specific IC₅₀ values for this compound's immunosuppressive activity are not consistently reported in the literature, with most sources stating its activity is comparable to Cyclosporin A.
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time | Cytotoxicity (%) at 400 µg/mL | Reference |
| MCF-7 | Breast Cancer | 24h | 19% | [10] |
| SK-BR-3 | Breast Cancer | 24h | 41% | [10] |
Note: The provided data represents the percentage of cytotoxicity at a single high concentration. Further dose-response studies are required to determine precise IC₅₀ values.
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound are attributed to its ability to modulate intracellular signaling pathways, primarily the AKT/JNK and NF-κB pathways.
AKT/JNK Signaling Pathway
The AKT and JNK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis. CLP-B has been implicated in the modulation of these pathways in cancer cells.
Experimental Protocol: Western Blot Analysis of p-AKT and p-JNK
This protocol details the detection of phosphorylated (activated) forms of AKT and JNK in cancer cells treated with CLP-B.
-
Cell Treatment: Seed and treat cancer cells with CLP-B at various concentrations and time points as described in the cytotoxicity assay.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-JNK (Thr183/Tyr185), and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immune responses. The immunosuppressive effects of CLP-B may be mediated, in part, through the inhibition of this pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB pathway in response to stimuli in the presence or absence of CLP-B.[13][14][15][16]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a lymphocyte cell line) with a luciferase reporter plasmid containing NF-κB response elements. Co-transfect with a Renilla luciferase plasmid for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of CLP-B for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubation: Incubate for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.
Visualizations
Experimental Workflow for CLP-B Bioactivity Screening
Caption: Workflow for the synthesis, purification, and biological evaluation of this compound.
Proposed Signaling Pathway of CLP-B in Cancer Cells
Caption: CLP-B's proposed modulation of AKT and JNK pathways leading to anticancer effects.
Proposed Signaling Pathway of CLP-B in Immune Cells
Caption: CLP-B's proposed inhibition of the NF-κB pathway, leading to immunosuppression.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, with demonstrated activities in immunosuppression and cancer. The protocols and data provided in this document serve as a foundational resource for researchers to further explore its mechanisms of action and to develop it for clinical applications. Future research should focus on obtaining more comprehensive dose-response data, elucidating the detailed molecular interactions within its target signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models. The natural origin and favorable preliminary safety profile of CLP-B make it a worthy candidate for continued investigation in the quest for novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a new lymphocyte proliferation assay based on cyclic voltammetry; an alternative method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for the Structural Elucidation of Cyclolinopeptide B using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclolinopeptide B, a cyclic nonapeptide with the sequence cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Ile-Leu), is a naturally occurring compound isolated from linseed. Like other cyclolinopeptides, it has garnered interest for its potential immunosuppressive and other biological activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding the design of synthetic analogs with improved therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure and dynamics of molecules in solution, making it an indispensable tool for the structural elucidation of cyclic peptides like this compound.
These application notes provide a comprehensive overview of the NMR-based approach to determine the solution structure of this compound. Detailed experimental protocols for key NMR experiments are outlined, along with a strategy for data analysis and structure calculation.
Data Presentation
A critical step in NMR-based structural elucidation is the precise measurement and tabulation of key NMR parameters. While a comprehensive, experimentally determined dataset for this compound is not publicly available in the searched literature, the following tables represent the types of quantitative data that must be acquired and organized. For illustrative purposes, typical chemical shift ranges for amino acid residues in a peptide are provided.
Table 1: Illustrative ¹H Chemical Shifts (δ) for this compound in DMSO-d₆
| Residue | NH (ppm) | αH (ppm) | βH (ppm) | γH (ppm) | δH (ppm) | Other (ppm) |
| Pro¹ | - | 4.1-4.4 | 1.8-2.1 | 1.9-2.2 | 3.4-3.7 | |
| Pro² | - | 4.1-4.4 | 1.8-2.1 | 1.9-2.2 | 3.4-3.7 | |
| Phe³ | 7.8-8.5 | 4.5-4.8 | 2.9-3.2 | - | - | Aromatic: 7.1-7.4 |
| Phe⁴ | 7.8-8.5 | 4.5-4.8 | 2.9-3.2 | - | - | Aromatic: 7.1-7.4 |
| Val⁵ | 7.5-8.2 | 3.9-4.2 | 2.0-2.3 | 0.8-1.0 (γ-CH₃) | - | |
| Ile⁶ | 7.6-8.3 | 4.0-4.3 | 1.7-2.0 | 1.1-1.5 (γ-CH₂), 0.8-0.9 (γ-CH₃) | 0.7-0.9 (δ-CH₃) | |
| Met⁷ | 7.7-8.4 | 4.2-4.5 | 1.9-2.2 | 2.4-2.6 (γ-CH₂) | - | ε-CH₃: 2.0-2.1 |
| Ile⁸ | 7.6-8.3 | 4.0-4.3 | 1.7-2.0 | 1.1-1.5 (γ-CH₂), 0.8-0.9 (γ-CH₃) | 0.7-0.9 (δ-CH₃) | |
| Leu⁹ | 7.5-8.2 | 4.1-4.4 | 1.5-1.8 | 1.4-1.7 | 0.8-1.0 (δ-CH₃) |
Table 2: Illustrative ¹³C Chemical Shifts (δ) for this compound in DMSO-d₆
| Residue | Cα (ppm) | Cβ (ppm) | Cγ (ppm) | Cδ (ppm) | C=O (ppm) | Other (ppm) |
| Pro¹ | 59-62 | 29-32 | 24-27 | 46-49 | 171-174 | |
| Pro² | 59-62 | 29-32 | 24-27 | 46-49 | 171-174 | |
| Phe³ | 54-57 | 37-40 | - | - | 170-173 | Aromatic: 126-137 |
| Phe⁴ | 54-57 | 37-40 | - | - | 170-173 | Aromatic: 126-137 |
| Val⁵ | 58-61 | 30-33 | 18-21 (γ-CH₃) | - | 171-174 | |
| Ile⁶ | 57-60 | 36-39 | 25-28 (γ-CH₂), 15-17 (γ-CH₃) | 10-12 (δ-CH₃) | 171-174 | |
| Met⁷ | 52-55 | 30-33 | 30-33 (γ-CH₂) | - | 171-174 | ε-CH₃: 14-16 |
| Ile⁸ | 57-60 | 36-39 | 25-28 (γ-CH₂), 15-17 (γ-CH₃) | 10-12 (δ-CH₃) | 171-174 | |
| Leu⁹ | 51-54 | 40-43 | 24-27 | 21-24 (δ-CH₃) | 171-174 |
Table 3: Key NOE-Derived Distance Restraints for Structural Calculation
| Proton 1 | Proton 2 | Distance (Å) | Structural Information |
| αH(i) | NH(i+1) | < 2.8 | Sequential connectivity, backbone torsion |
| NH(i) | NH(i+1) | < 3.5 | Indication of turn/helical structures |
| αH(i) | NH(i) | < 3.5 | Intra-residue distance |
| αH(i) | βH(i+3) | < 4.0 | Medium-range contact, defines turns |
| Phe³ Aromatic H | Pro¹/Pro² δH | < 5.0 | Tertiary structure, side-chain orientation |
| Val⁵ γ-CH₃ | Leu⁹ δ-CH₃ | < 5.0 | Tertiary structure, hydrophobic core |
Table 4: ³J(HN,Hα) Coupling Constants and Dihedral Angle (φ) Restraints
| Residue | ³J(HN,Hα) (Hz) | Dihedral Angle (φ) Range (°) |
| Phe³ | 5-7 | -80 to -40 or 140 to 180 |
| Phe⁴ | 8-10 | -140 to -100 |
| Val⁵ | 8-10 | -140 to -100 |
| Ile⁶ | 8-10 | -140 to -100 |
| Met⁷ | 5-7 | -80 to -40 or 140 to 180 |
| Ile⁸ | 8-10 | -140 to -100 |
| Leu⁹ | 8-10 | -140 to -100 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.96% D). DMSO-d₆ is a suitable solvent for many peptides, as it solubilizes them well and slows down the exchange of amide protons with water, allowing for their observation in ¹H NMR spectra.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Purpose: To obtain a general overview of the proton signals and to check for sample purity and conformational heterogeneity.
-
Typical Parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Number of scans: 16-64
-
Temperature: 298 K
-
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify coupled proton spin systems within each amino acid residue.
-
Typical Parameters:
-
Pulse sequence: mlevph
-
Mixing time: 80 ms
-
Spectral width: 12 ppm in both dimensions
-
Number of increments: 256-512 in t₁
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing crucial distance constraints for 3D structure calculation. For a molecule of the size of this compound, ROESY might be preferable to avoid zero-crossing of the NOE signal.
-
Typical Parameters (NOESY):
-
Pulse sequence: noesygpph
-
Mixing time: 150-300 ms
-
Spectral width: 12 ppm in both dimensions
-
Number of increments: 256-512 in t₁
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width: 12 ppm (¹H) and 180 ppm (¹³C)
-
Number of increments: 128-256 in t₁
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequential assignment and confirming the peptide backbone connectivity.
-
Typical Parameters:
-
Pulse sequence: hmbcgplpndqf
-
Long-range coupling delay: 60-80 ms
-
Spectral width: 12 ppm (¹H) and 200 ppm (¹³C)
-
Number of increments: 256-512 in t₁
-
-
Data Analysis and Structure Elucidation Workflow
The process of elucidating the 3D structure of this compound from the acquired NMR data follows a logical progression, as illustrated in the diagram below.
-
Resonance Assignment: The first step involves assigning all the observed proton and carbon signals to specific atoms within the this compound sequence. This is achieved by systematically analyzing the through-bond correlations in the TOCSY, HSQC, and HMBC spectra.
-
Derivation of Structural Restraints:
-
Distance Restraints: The intensities of the cross-peaks in the NOESY/ROESY spectrum are proportional to the inverse sixth power of the distance between the corresponding protons. These intensities are converted into upper distance limits (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, and <5.0 Å, respectively).
-
Dihedral Angle Restraints: The ³J(HN,Hα) coupling constants, measured from high-resolution 1D ¹H or 2D COSY spectra, are related to the backbone dihedral angle φ through the Karplus equation.
-
-
Structure Calculation and Refinement: The collected distance and dihedral angle restraints are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber). Algorithms such as distance geometry and simulated annealing are employed to generate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: The resulting ensemble of structures is then validated using various quality assessment tools (e.g., PROCHECK-NMR) to check for consistency with standard peptide geometries and the experimental restraints.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow from NMR experimental data to the final three-dimensional structure.
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a multi-step process that requires careful data acquisition and rigorous analysis. The protocols and workflows outlined in these application notes provide a robust framework for researchers to determine the high-resolution solution structure of this and other cyclic peptides. The resulting structural information is invaluable for understanding its biological function and for the rational design of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Cyclolinopeptide B in In Vitro Assays
Welcome to the technical support center for researchers utilizing Cyclolinopeptide B (CLB) in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning the solubility of this hydrophobic cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a hydrophobic cyclic nonapeptide. Its chemical structure leads to poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate Buffered Saline (PBS) is often unsuccessful and can lead to precipitation or aggregation of the peptide, making it unavailable for interaction with cellular targets in your assay.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended approach is to first dissolve this compound in a small amount of a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and preferred solvent for biological applications due to its high solubilizing power and relatively low toxicity to cells at low concentrations. Other suitable organic solvents include dimethylformamide (DMF) or acetonitrile (ACN).
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. For sensitive cell lines or primary cells, it is advisable to maintain the final DMSO concentration at 0.1% or lower to avoid cytotoxic effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. To avoid precipitation, add the this compound/DMSO stock solution to your aqueous buffer slowly, drop-by-drop, while gently vortexing or stirring the buffer. This gradual dilution helps to prevent the peptide from crashing out of solution.
Q5: Can I use sonication to help dissolve my this compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound. After adding the peptide to the organic solvent, a brief sonication in a water bath can help to break up any aggregates and facilitate complete dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to weigh and handle. | The lyophilized powder is very fine and may be static. | Centrifuge the vial briefly before opening to collect all the powder at the bottom. |
| The peptide solution appears cloudy or has visible particulates after dilution. | The solubility limit of this compound in the final aqueous buffer has been exceeded. | Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the desired final concentration in your assay. Alternatively, consider using a co-solvent system if compatible with your assay. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound. - Precipitation of the peptide upon dilution. - Degradation of the stock solution. | - Ensure complete dissolution of the peptide in the organic solvent before dilution. - Follow the recommended slow, drop-wise dilution method. - Prepare fresh dilutions from the stock solution for each experiment. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Vehicle control (DMSO) is showing toxicity to the cells. | The final concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells. Ensure the final DMSO concentration in your this compound experiments is below this toxic threshold. |
Quantitative Solubility Data
While experimentally determined solubility data for this compound in various organic solvents is not extensively published, the following table provides predicted solubility and key properties.
| Property | Value | Source |
| Predicted Water Solubility | 0.007 g/L | ALOGPS |
| logP | 3.76 | ALOGPS |
| Molecular Weight | 1058.4 g/mol | PubChem[1] |
Note: The predicted water solubility is very low, highlighting the necessity of using organic solvents for initial dissolution.
Experimental Protocols
Protocol 1: Standard Solubilization of this compound using DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Briefly centrifuge the vial containing the lyophilized this compound to ensure all the powder is at the bottom.
-
Allow the vial to warm to room temperature before opening.
-
Prepare a stock solution by adding a precise volume of 100% DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 20 mM).
-
Gently vortex the vial to dissolve the peptide completely. If necessary, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
To prepare a working solution, slowly add the DMSO stock solution drop-by-drop to your pre-warmed aqueous buffer or cell culture medium while gently stirring. Do not add the aqueous solution to the DMSO stock.
-
Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Signaling Pathways and Experimental Workflows
This compound has been reported to exert its biological effects, including immunosuppressive and anticancer activities, through the modulation of specific signaling pathways.[2][3][4]
This compound Induced Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in cancer cells by modulating the AKT/JNK signaling pathway. This can lead to the activation of the Fas death receptor pathway and subsequent caspase activation. Furthermore, this compound can induce cell cycle arrest at the G1 phase.
Caption: this compound's proposed mechanism of action.
Experimental Workflow for Assessing this compound Solubility and Cytotoxicity
This workflow outlines the key steps for a researcher to determine the optimal solubilization strategy and working concentration for this compound in their specific cell-based assay.
Caption: A typical experimental workflow for testing CLB.
References
- 1. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein kinase B/Akt. implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt kinase activity by a peptide spanning the betaA strand of the proto-oncogene TCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in separating Cyclolinopeptide B from other CLPs
Welcome to the technical support center for challenges in separating Cyclolinopeptide B (CLP-B) from other cyclolinopeptides (CLPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it so difficult to separate this compound from other CLPs?
A1: The primary challenge lies in the high degree of structural similarity among cyclolinopeptides.[1][2] CLPs are cyclic peptides often differing by only a single amino acid or the oxidation state of a particular residue. For instance, Cyclolinopeptide C is the methionine sulfoxide derivative of this compound.[3] This subtle difference makes their physicochemical properties, such as hydrophobicity and polarity, very close, leading to co-elution in many chromatographic systems. Additionally, flaxseed and its oil contain a complex mixture of numerous CLPs, further complicating the isolation of a single peptide like CLP-B.[4][5][6]
Q2: I am seeing poor resolution between CLP-B and other CLPs on my C18 column. What can I do?
A2: While C18 columns are a common choice for reversed-phase HPLC, they may not always provide sufficient selectivity for separating closely related CLPs.[4][7] Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Fine-tuning the organic modifier (typically acetonitrile or methanol) and water ratio is crucial. A shallower gradient or even isocratic elution with an optimized solvent composition can improve resolution.[4][8]
-
Consider a Different Stationary Phase: For complete resolution of major cyclolinopeptides, a phenyl-hexyl stationary phase has been shown to be more effective than C8 and C18 columns.[7] This is because the phenyl-hexyl phase offers different selectivity based on pi-pi interactions with the aromatic amino acid residues in the CLPs.
-
Adjust the Temperature: Temperature can influence selectivity in HPLC. Experimenting with different column temperatures (e.g., 25°C, 40°C) may improve the separation.
-
Check Column Performance: Ensure your column is not degraded or clogged, as this can lead to peak broadening and poor resolution.
Q3: My CLP-B peak is splitting into multiple peaks. What is causing this?
A3: Peak splitting for some methionine-containing cyclolinopeptides, including CLP-B, has been observed and is often attributed to diastereomerization.[7] The oxidation of the methionine residue in CLP-B to form methionine sulfoxide (resulting in CLP-C) creates a new chiral center, leading to the formation of two diastereomers which can sometimes be resolved on a high-efficiency column.[7] Another possibility is the presence of different conformers of the cyclic peptide that are slowly interconverting on the chromatographic timescale.
To address this, consider:
-
Using a lower flow rate: This can sometimes allow for on-column equilibration of conformers.
-
Varying the temperature: This can affect the rate of interconversion between conformers.
-
Confirming the identity of the peaks: Use mass spectrometry (MS) to identify the species in each peak and confirm if they are indeed isomers of CLP-B or its oxidation products.
Q4: How can I prevent the oxidation of CLP-B to CLP-C during my extraction and separation process?
A4: The oxidation of the methionine residue in CLP-B is a common issue, especially during sample storage and processing.[2][7] To minimize this:
-
Use Fresh Samples: Whenever possible, use freshly extracted samples.
-
Work at Low Temperatures: Perform extraction and sample preparation steps at reduced temperatures to slow down the oxidation process.
-
Use Antioxidants: Consider adding antioxidants to your extraction solvents, though care must be taken to ensure they do not interfere with downstream analysis.
-
Degas Solvents: Use degassed solvents for your mobile phase to reduce the amount of dissolved oxygen.
-
Store Extracts Properly: If immediate analysis is not possible, store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
Data Presentation
The choice of the stationary phase is critical for the successful separation of CLPs. The following table summarizes the performance of different HPLC columns as reported in the literature.
| Stationary Phase | Particle Size (µm) | Key Findings | Reference |
| Kinetex™ Phenyl-Hexyl | 2.6 | Allows for complete resolution of major cyclolinopeptides, including the separation of CLP-B from CLP-C. | [7] |
| Kinetex™ C18 | 2.6 | Provided the best overall separation of up to 14 CLPs, with effective separation of 12. | [4] |
| Kinetex™ C8 | 2.6 | Tested, but the phenyl-hexyl phase showed superior resolution for key CLP pairs. | [7] |
| Luna™ C18(2) | 5 | Standard porous media, but less effective than core-shell phenyl-hexyl for complete resolution. | [7] |
| ZORBAX Eclipse XDB-C18 | - | Used for the separation of 6 CLPs with an acetonitrile/water eluent. | [4] |
| Chromolith SpeedROD (CSR) | Monolithic | Achieved a total analysis time of 1.5 minutes for high-throughput analysis. | [8] |
Experimental Protocols
General Reversed-Phase HPLC (RP-HPLC) Method for CLP Separation
This protocol is a generalized procedure based on common practices for CLP analysis. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation:
- Extract CLPs from the source material (e.g., flaxseed oil) using liquid-liquid extraction or solid-phase extraction (SPE).[5] Common solvents for extraction include methanol, hexane, and acetonitrile.[5]
- Evaporate the solvent from the extract under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase composition for injection.
2. HPLC System and Column:
- An HPLC system equipped with a UV detector or a mass spectrometer is required.
- A high-resolution column is recommended. A Kinetex™ 2.6 µm Phenyl-Hexyl, 100 Å, 150 x 4.6 mm column or similar is a good starting point.[7]
3. Mobile Phase and Gradient:
- Mobile Phase A: Water (HPLC grade)
- Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
- A gradient elution is typically used to separate the complex mixture of CLPs. A representative gradient could be:
- 0-5 min: 30% B
- 5-25 min: 30-70% B (linear gradient)
- 25-30 min: 70% B
- 30-35 min: 30% B (re-equilibration)
- The flow rate is typically set between 0.5 and 1.0 mL/min.
4. Detection:
- UV detection is commonly performed at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like tryptophan).[4][6]
- Mass spectrometry (MS) provides definitive identification of the eluting peaks based on their mass-to-charge ratio.[5]
Visualizations
Experimental Workflow for CLP-B Separation
The following diagram illustrates a typical workflow for the extraction and separation of this compound from a sample matrix like flaxseed oil.
Caption: Workflow for this compound extraction and separation.
Logical Relationship of Key Separation Challenges
This diagram outlines the interconnected challenges faced during the separation of this compound.
Caption: Key challenges in separating this compound.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 5. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 6. repository.tugraz.at [repository.tugraz.at]
- 7. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid reversed-phase liquid chromatography separation of cyclolinopeptides with monolithic and microparticulate columns - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing HPLC gradient for Cyclolinopeptide B purification
Technical Support Center: Cyclolinopeptide B Purification
This technical support center provides guidance on optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for HPLC purification of this compound?
A good starting point for this compound purification is reversed-phase HPLC (RP-HPLC). Key initial parameters include:
-
Column: A C18 column is a common first choice. For better separation of cyclolinopeptides, a phenyl-hexyl stationary phase has been shown to provide complete resolution.[1][2] Kinetex™ C18 columns with a 2.6 μm particle size have also demonstrated effective separation of up to 12 cyclolinopeptides.[3]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water.[4] Methanol-water mixtures (e.g., 70:30) have also been successfully used.[3]
-
Additives: To improve peak shape and resolution, an acidic additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is typically used in both the aqueous and organic mobile phases.[2]
-
Gradient: A broad screening gradient, such as 5% to 95% acetonitrile over 20-30 minutes, is useful for initial runs to determine the approximate elution time of this compound.
Q2: How can I improve the solubility of this compound for injection?
Cyclolinopeptides are hydrophobic and can be challenging to dissolve.[5] If you encounter solubility issues:
-
Strong Solvents: Initially, dissolving the sample in a strong organic solvent like 100% dimethyl sulfoxide (DMSO) can be effective. Be aware that large injection volumes of strong solvents can distort peak shape.
-
Sample Dilution: After initial dissolution in a strong solvent, dilute the sample with the initial mobile phase (e.g., high aqueous content) to a concentration where it remains soluble but is compatible with the column.
-
Concentration: It is often better to increase the sample concentration rather than the injection volume if a high sample load is required.
Q3: What detection wavelength is optimal for this compound?
For general peptide bond detection, a wavelength of 214 nm is commonly used.[3] If the cyclinopeptide contains aromatic amino acids like tryptophan or phenylalanine, detection at 280 nm and 260 nm respectively can also be utilized.[3]
Q4: Can mobile phase pH affect the purification of this compound?
Yes, the pH of the mobile phase can significantly impact the chromatographic behavior of peptides by altering the ionization state of amino acid side chains.[6] For reversed-phase chromatography of peptides, a low pH (around 2-3), achieved by adding TFA or formic acid, is standard.[6] This protonates acidic residues and maintains a positive charge on basic residues, often leading to sharper peaks and better retention.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution / Co-elution | 1. Gradient is too steep. 2. Inappropriate column chemistry. 3. Suboptimal mobile phase additive. | 1. Decrease the gradient slope around the elution time of this compound (e.g., reduce the %B/minute change).[7] This is known as creating a "shallow gradient".[8] 2. Switch to a column with different selectivity. A phenyl-hexyl column has shown excellent resolution for cyclinopeptides.[1][2] 3. If using formic acid, try 0.1% TFA for potentially sharper peaks, but be mindful of ion suppression if using mass spectrometry. |
| Broad or Tailing Peaks | 1. Column degradation (silica dissolution at high pH). 2. Secondary interactions with the stationary phase. 3. Sample overload. 4. Metal impurities in the silica of the column.[9] | 1. Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based columns).[10] 2. Use an ion-pairing agent like TFA to minimize unwanted interactions. 3. Reduce the amount of sample injected onto the column. 4. Use high-purity silica columns and ensure mobile phase additives like TFA are used to maintain good peak shape.[9] |
| Inconsistent Retention Times | 1. Poorly equilibrated column. 2. Changes in mobile phase composition. 3. Temperature fluctuations. | 1. Ensure the column is adequately equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing.[10] 3. Use a column oven to maintain a consistent temperature. |
| Low Recovery of this compound | 1. Adsorption to the HPLC system or column. 2. Peptide precipitation in the mobile phase. | 1. Use columns with MaxPeak High Performance Surfaces or similar technologies to reduce peptide adsorption. 2. Ensure the sample remains soluble in the initial mobile phase conditions. You may need to adjust the starting percentage of the organic solvent. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Column Type | Reference |
| Mobile Phase A | Water + 0.1% TFA or 0.1% Formic Acid | C18, Phenyl-Hexyl | [2] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or 0.1% Formic Acid | C18, Phenyl-Hexyl | [2] |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | C18, Phenyl-Hexyl | [2][3] |
| Gradient Slope (Scouting) | 5-95% B over 20-30 min | C18 | |
| Gradient Slope (Optimized) | Increase of ~1% B per minute or shallower (e.g., 2.82% per min) | C18 | [7][8] |
| Detection Wavelength | 214 nm (Peptide bond) | N/A | [2][3] |
| Column Temperature | 25 °C | C18 | [3] |
Experimental Protocols
Protocol 1: HPLC Gradient Optimization for this compound Purification
-
Sample Preparation:
-
Dissolve the crude cyclolinopeptide extract in a minimal amount of a strong solvent (e.g., DMSO).
-
Dilute the stock solution with Mobile Phase A (Water + 0.1% TFA) to a working concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Initial Scouting Run:
-
Column: Kinetex™ Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a broad linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: 214 nm.
-
Analysis: Identify the retention time (t_R) and the approximate %B at which this compound elutes.
-
-
Gradient Refinement (Focused Gradient):
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide.
-
For example, if this compound eluted at 60% B, a new gradient could be:
-
0-2 min: 40% B (Isocratic hold)
-
2-17 min: 40% to 70% B (Shallow gradient of 2% B/min)
-
17-19 min: 70% to 95% B (Column wash)
-
19-22 min: 95% B (Hold)
-
22-25 min: Re-equilibration at 40% B.
-
-
Inject the sample and analyze the chromatogram for improved resolution between this compound and nearby impurities.
-
-
Further Optimization:
-
Adjust the gradient slope further to maximize resolution.
-
If peak shape is poor, consider switching the mobile phase additive (e.g., from formic acid to TFA) or trying a different organic solvent (e.g., methanol instead of acetonitrile).
-
Screen different column chemistries (e.g., C8, C18, Phenyl-Hexyl) to find the optimal selectivity.[2]
-
Visualizations
Caption: Logical workflow for optimizing an HPLC gradient for purification.
References
- 1. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid reversed-phase liquid chromatography separation of cyclolinopeptides with monolithic and microparticulate columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. mastelf.com [mastelf.com]
Technical Support Center: Enhancing the Stability of Cyclolinopeptide B for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cyclolinopeptide B (CLB) for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is the oxidation of its methionine residue. This oxidation results in the formation of Cyclolinopeptide C (CLC), which contains a methionine sulfoxide.[1][2][3][4] This conversion can occur even at room temperature, making CLB one of the less stable cyclolinopeptides.[1][5]
Q2: What are the optimal storage conditions for lyophilized this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container to minimize exposure to moisture and light. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce long-term stability.
Q3: How can I prevent the oxidation of the methionine residue in this compound?
A3: To prevent oxidation, it is recommended to handle the peptide under an inert gas like argon or nitrogen. Additionally, incorporating antioxidants into the formulation can be effective. Free radical scavengers or oxygen scavengers can help protect the methionine residue from oxidation.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long periods due to its susceptibility to degradation. If temporary storage in solution is necessary, use a sterile, slightly acidic buffer (pH 5-6) and store at -20°C. It is advisable to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q5: What is lyophilization and how does it enhance the stability of this compound?
A5: Lyophilization, or freeze-drying, is a process that removes water from a frozen peptide solution through sublimation under a vacuum. This results in a dry, stable powder. By removing water, lyophilization minimizes chemical degradation pathways like hydrolysis and reduces the mobility of molecules, thereby enhancing the long-term stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in older CLB samples. | Oxidation of the methionine residue, leading to the formation of the less active or inactive Cyclolinopeptide C. | Store lyophilized CLB at -20°C or below, protected from light and moisture. For solutions, add an antioxidant to the formulation and store in aliquots at -80°C. |
| CLB powder appears clumpy or discolored. | Moisture absorption or degradation due to improper storage. | Always allow the vial to reach room temperature in a desiccator before opening. Discard any powder that shows visible signs of degradation. |
| Inconsistent experimental results with different batches of reconstituted CLB. | Degradation of the stock solution due to repeated freeze-thaw cycles or improper storage. | Aliquot the reconstituted CLB into single-use vials to avoid freeze-thaw cycles. Ensure the stock solution is stored at -20°C or below. |
| Precipitation is observed upon reconstitution of lyophilized CLB. | The peptide has poor solubility in the chosen solvent, or the concentration is too high. | Try sonicating the solution briefly. If precipitation persists, consider using a different solvent system or a lower concentration. For peptides with many hydrophobic residues, adding a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer can aid dissolution. |
Quantitative Data on this compound Stability
The following table summarizes the degradation of this compound over a 60-day period at room temperature (25°C) and at an elevated temperature (90°C), as observed in flaxseed oil. The data illustrates the conversion of this compound (CLB) to its primary degradation product, Cyclolinopeptide C (CLC).
| Temperature | Time (days) | Relative Amount of CLB (%) | Relative Amount of CLC (%) |
| 25°C | 0 | 100 | 0 |
| 25°C | 20 | Decreased Significantly | Increased |
| 25°C | 40 | Near Complete Degradation | Predominant Species |
| 25°C | 60 | Undetectable | 100 |
| 90°C | 0 | 100 | 0 |
| 90°C | 20 | Undetectable | 100 |
Data adapted from stability studies of cyclolinopeptides in flaxseed oil. The percentages are relative amounts and indicate a clear trend of degradation.[1]
Experimental Protocols
Protocol 1: Lyophilization of this compound with a Cryoprotectant
This protocol describes a general method for lyophilizing this compound with trehalose as a cryoprotectant to enhance its stability.
-
Preparation of the Peptide Solution:
-
Dissolve this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Prepare a 5% (w/v) stock solution of trehalose in water for injection (WFI).
-
Add the trehalose solution to the peptide solution to achieve a final trehalose concentration of 1% (w/v). Gently mix to ensure homogeneity.
-
-
Freezing:
-
Dispense the peptide-trehalose solution into lyophilization vials.
-
Place the vials in a freeze-dryer and cool the shelves to -40°C.
-
Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Set the shelf temperature to -10°C and reduce the chamber pressure to 100 mTorr.
-
Hold these conditions for 24-48 hours, or until all the ice has sublimated. The duration will depend on the sample volume and freeze-dryer specifications.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C in a stepwise manner over several hours.
-
Maintain the chamber pressure at 100 mTorr.
-
Hold these conditions for an additional 12-24 hours to remove residual bound water.
-
-
Vial Stoppering and Storage:
-
Backfill the chamber with an inert gas such as nitrogen or argon.
-
Stopper the vials under vacuum or the inert gas atmosphere.
-
Remove the vials from the freeze-dryer and seal them with aluminum caps.
-
Store the lyophilized product at -20°C or below.
-
Protocol 2: Accelerated Stability Study of this compound Formulation
This protocol outlines an accelerated stability study to evaluate the effectiveness of an antioxidant in a lyophilized this compound formulation.
-
Sample Preparation:
-
Prepare two batches of lyophilized this compound according to Protocol 1:
-
Batch A (Control): this compound with 1% trehalose.
-
Batch B (Test): this compound with 1% trehalose and an antioxidant (e.g., 0.1% methionine).
-
-
Place vials from each batch into stability chambers set at the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
-
Time Points for Analysis:
-
Pull samples from each stability chamber at the following time points: 0, 1, 3, and 6 months.
-
-
Analysis of Samples:
-
At each time point, reconstitute the lyophilized samples in an appropriate solvent.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of intact this compound and its primary degradation product, Cyclolinopeptide C.[2][6][7][8]
-
The HPLC method should be capable of separating CLB from CLC and other potential impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each storage condition and formulation.
-
Compare the degradation rates between Batch A and Batch B to determine the stabilizing effect of the antioxidant.
-
Visualizations
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flaxseed Cyclolinopeptides: Analysis and Storage Stability [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cyclolinopeptide B Analysis
Welcome to the technical support center for the chromatographic analysis of cyclolinopeptide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on the phenomenon of peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a cyclic nonapeptide that has been isolated from flaxseed and flaxseed oil.[1][2][3] It is part of a larger family of cyclolinopeptides (CLPs) that are of scientific interest due to their potential biological activities, including immunosuppressive, antimalarial, and antitumor effects.[1][2]
Q2: What is peak splitting in chromatography and why is it a concern for this compound analysis?
Q3: What are the common causes of peak splitting in the HPLC analysis of this compound?
Peak splitting in the chromatography of this compound can stem from several factors, which can be broadly categorized as either chemical/molecular causes or issues with the chromatographic system and methodology.
Potential Causes of Peak Splitting:
| Category | Specific Cause | Description |
| Analyte-Related | Conformational Isomers | Cyclic peptides like this compound can exist as multiple, slowly interconverting conformers in solution, which may be separated by the chromatographic system.[8][9] |
| Diastereomerization | Oxidation of methionine residues in cyclolinopeptides can lead to the formation of diastereomers (e.g., methionine S-oxide), which can be resolved as separate peaks.[7] | |
| On-Column Degradation | The peptide may be unstable under the analytical conditions, leading to degradation products that elute close to the parent compound. | |
| Method-Related | Inappropriate Solvent for Sample Dissolution | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[10] |
| Mobile Phase pH Close to pKa | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist and may separate, causing split peaks. | |
| Temperature Mismatch | A significant difference between the mobile phase temperature and the column temperature can lead to peak splitting.[4] | |
| System-Related | Column Void or Contamination | A void at the column inlet or contamination of the stationary phase can create different flow paths for the analyte, resulting in split peaks.[4][5] |
| Blocked Column Frit | A partially blocked inlet frit can disrupt the sample band, leading to a distorted peak shape.[4][11] | |
| Extra-Column Dead Volume | Excessive dead volume in the tubing or connections between the injector and the column can cause peak broadening and splitting.[5][10] |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak splitting issues with this compound.
Step 1: Initial Diagnosis
The first step is to determine if the peak splitting is specific to this compound or a systemic issue.
-
Observe other peaks in the chromatogram: If all peaks are split, the problem is likely related to the HPLC system (e.g., blocked frit, void in the column, dead volume).[4][10]
-
If only the this compound peak is split: The issue is more likely related to the analyte itself or its interaction with the method parameters.[4][11]
Caption: Initial diagnosis workflow for peak splitting.
Step 2: Investigating Analyte- and Method-Specific Issues
If the problem is specific to this compound, follow these steps to pinpoint the cause.
-
Solvent Mismatch: Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. Injecting a smaller volume of the sample can also mitigate this effect.[4]
-
Sample Concentration: High sample concentrations can overload the column. Try diluting the sample.[5]
-
Mobile Phase:
-
pH Adjustment: If using a buffered mobile phase, ensure its pH is at least 2 units away from the pKa of any ionizable groups on the peptide.
-
Ion-Pairing Agents: The use of trifluoroacetic acid (TFA) is common for peptide separations to improve peak shape.[12] Consider optimizing the TFA concentration.
-
-
Temperature:
-
Column Temperature: Varying the column temperature can help determine if the splitting is due to conformational isomers. An increase in temperature may cause the peaks to coalesce.[8]
-
Mobile Phase Pre-heating: Pre-heating the mobile phase to the column temperature can sometimes resolve splitting caused by temperature mismatch.[4]
-
-
Column Chemistry: The choice of stationary phase can influence the separation of closely related species. For cyclolinopeptides, C18 and Phenyl-Hexyl stationary phases have been used.[6][7] A Phenyl-Hexyl phase has been shown to provide complete resolution of major cyclolinopeptides.[7]
-
Column Efficiency: Peak splitting for cyclolinopeptides has been noted to be more apparent on columns with higher separation efficiency.[1][2]
Caption: Key areas for investigating analyte-specific peak splitting.
Experimental Protocols
Example HPLC Method for Cyclolinopeptide Separation
This protocol is a general starting point based on published methods for cyclolinopeptide analysis.[1] Optimization will likely be required for your specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., Kinetex™ 2.6 µm C18 100 Å, 150 x 3 mm)[1]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 70% methanol and 30% water.
-
Sample Preparation: Extract cyclolinopeptides from the sample matrix (e.g., flaxseed oil) using an appropriate method like liquid-liquid extraction.[1] Dissolve the final extract in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 214 nm (for peptide bonds), 260 nm (for phenylalanine), and 280 nm (for tryptophan).[1]
-
Run Time: 15 minutes
-
Quantitative Data Summary:
The following table summarizes different column performances for the separation of cyclolinopeptides from a flaxseed oil sample, as adapted from a comparative study.[13]
| Column | Particle Size (µm) | Separated Peaks | Observations |
| Gemini™ C18 | 3 | 7 | Good separation of several CLPs. |
| Vydac™ C18 | 5 | 7 | Co-elution of CLP-D/CLP-E and CLP-A/CLP-M pairs. |
| Kinetex™ C18 | 5 | 7 | Similar performance to Gemini™ C18. |
| Kinetex™ C18 | 2.6 | >7 | Best overall separation, used for further MS identification. |
This technical support guide is intended to provide a structured approach to troubleshooting peak splitting in the analysis of this compound. For further details, consulting the cited literature is highly recommended.
References
- 1. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.tugraz.at [repository.tugraz.at]
- 3. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. support.waters.com [support.waters.com]
- 11. bio-works.com [bio-works.com]
- 12. hplc.eu [hplc.eu]
- 13. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
Technical Support Center: Overcoming Resistance to Cyclolinopeptide B in Cancer Cells
Welcome to the technical support center for researchers utilizing Cyclolinopeptide B (CLP-B) in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a cyclic peptide derived from flaxseed, primarily induces apoptosis (programmed cell death) in various cancer cell lines.[1][2][3] Its cytotoxic effects are generally concentration- and time-dependent.[1][2] The multifaceted mechanism involves the modulation of multiple signaling pathways, including the inhibition of protein kinases and the regulation of apoptosis-related proteins.[3][4]
Q2: Which signaling pathways are known to be affected by this compound?
Current research suggests that this compound can modulate the AKT signaling pathway.[2] The AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to decreased cancer cell viability. Additionally, cyclolinopeptides, in general, have been shown to influence the expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[2]
Q3: Are there known mechanisms of resistance to this compound?
While direct studies on acquired resistance to this compound are limited, resistance to apoptosis-inducing agents in cancer cells is a well-documented phenomenon. Potential mechanisms of resistance to CLP-B could include:
-
Upregulation of anti-apoptotic proteins: Cancer cells may increase the expression of anti-apoptotic proteins like Bcl-2, which can neutralize the pro-apoptotic signals initiated by CLP-B.
-
Alterations in the AKT pathway: Constitutive activation of the AKT pathway can promote cell survival and override the apoptotic signals induced by CLP-B.[2]
-
Increased drug efflux: Cancer cells might utilize efflux pumps to actively transport CLP-B out of the cell, reducing its intracellular concentration and efficacy.
-
Mutations in apoptotic machinery: Changes in the components of the core apoptotic pathway, such as caspases, could render cells less sensitive to apoptosis induction.
Troubleshooting Guides
Problem 1: Reduced or no cytotoxic effect of this compound on cancer cells.
Possible Cause 1: Sub-optimal concentration or incubation time.
-
Solution: The cytotoxic effects of this compound are dose- and time-dependent.[1][2] Refer to the cytotoxicity data table below for reported effective concentrations in various cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Possible Cause 2: Cell line-specific insensitivity.
-
Solution: Different cancer cell lines exhibit varying sensitivities to this compound.[1] Verify the reported efficacy of CLP-B on your chosen cell line from the literature. If your cell line is known to be less sensitive, consider using a higher concentration or exploring combination therapies.
Possible Cause 3: Peptide degradation.
-
Solution: Peptides can be susceptible to degradation. Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Problem 2: Suspected development of resistance to this compound.
Possible Cause 1: Upregulation of the AKT signaling pathway.
-
Solution: The AKT pathway is a known mediator of cell survival and can contribute to drug resistance.[2] Consider a combination therapy approach by co-administering this compound with a known AKT inhibitor.[5][6] This synergistic approach may re-sensitize resistant cells to CLP-B-induced apoptosis.
Possible Cause 2: Overexpression of anti-apoptotic proteins.
-
Solution: Evasion of apoptosis is a common resistance mechanism.[7][8][9] Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) in your resistant cell line using Western blotting. If an imbalance is detected, consider combining this compound with agents that can modulate these proteins, such as BH3 mimetics.
Possible Cause 3: Increased drug efflux.
-
Solution: While not specifically documented for CLP-B, efflux pump-mediated resistance is a common phenomenon for anticancer drugs. You can test this hypothesis by co-incubating your resistant cells with CLP-B and a broad-spectrum efflux pump inhibitor.
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | % Cytotoxicity / Effect | Incubation Time |
| MCF-7 | Breast Cancer | Not Specified | 25-400 µg/mL | Up to 19% | 24h & 48h |
| SK-BR-3 | Breast Cancer | Not Specified | 25-400 µg/mL | Up to 41% | 24h & 48h |
| Gastric Cancer Cells | Gastric Cancer | Not Specified | Varies | Induces apoptosis | Varies |
| Melanoma Cells | Melanoma | Not Specified | High Concentrations | No cytotoxicity observed | 24h |
Note: This table is a summary of available data and direct comparison may be limited by variations in experimental methodologies.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized solubilizing agent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the CLP-B dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for CLP-B).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[10]
Apoptosis Assay (Annexin V-FITC Staining)
This protocol provides a general framework for detecting apoptosis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of this compound for the optimal duration determined from your cell viability assays. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11][12][13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for AKT Pathway Analysis
This is a generalized protocol for assessing the activation status of the AKT pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.[14]
Visualizations
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of the Cyclolinopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 9. Unlocking Apoptotic Pathways: Overcoming Tumor Resistance in CAR‐T‐Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Cyclolinopeptide B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining high-throughput screening (HTS) methods for Cyclolinopeptide B (CLP-B).
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of this compound to consider for HTS assay development?
A1: this compound, a cyclic nonapeptide isolated from flaxseed, is primarily known for its immunosuppressive and cytotoxic activities.[1][2] Therefore, HTS assays should be designed to screen for these two key biological functions.
Q2: What are the main challenges in developing a high-throughput screen for this compound?
A2: Challenges in HTS for cyclic peptides like CLP-B include ensuring compound stability in assay media, achieving sufficient cell permeability for intracellular targets, and potential for non-specific binding due to hydrophobicity. Careful optimization of solvent, incubation times, and the inclusion of appropriate controls are crucial to mitigate these issues.
Q3: Which cell lines are suitable for screening the cytotoxic effects of this compound?
A3: Based on existing research, human breast cancer cell lines such as MCF-7 and SK-BR-3 are suitable for assessing the cytotoxic potential of CLP-B.[3] Additionally, other cancer cell lines can be explored depending on the therapeutic area of interest.
Q4: How can I prepare this compound samples for HTS?
A4: this compound is a hydrophobic peptide. For HTS, it is typically dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in the appropriate assay medium to achieve the desired final concentrations for screening. It is important to ensure the final DMSO concentration in the assay wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What detection methods are commonly used in HTS assays for cyclic peptides?
A5: Fluorescence-based readouts are common in HTS due to their high sensitivity and amenability to automation. These can include fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET). For cell-based assays, high-content imaging can provide multiparametric readouts of cellular phenotypes.
Troubleshooting Guides
Immunosuppressive Activity Screening (Lymphocyte Proliferation Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before and during seeding.- Use calibrated multichannel pipettes and reverse pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low signal-to-background ratio | - Suboptimal mitogen concentration- Insufficient incubation time- Low cell viability | - Titrate the mitogen (e.g., PHA, ConA) to determine the optimal concentration for lymphocyte stimulation.- Optimize the incubation time for proliferation (typically 48-72 hours).- Check cell viability using Trypan Blue exclusion before seeding. |
| False positives (inhibition of proliferation in control wells) | - Cytotoxicity of the compound at the tested concentrations- Interference of the compound with the detection reagent (e.g., MTT, [3H]thymidine) | - Perform a counter-screen for cytotoxicity in parallel.- Test for compound interference with the assay reagents in a cell-free system. |
Cytotoxicity Screening (Cell-Based Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence of the compound- Non-specific binding of fluorescent dyes | - Measure the intrinsic fluorescence of the compound at the assay wavelengths and subtract from the final reading.- Include a "no-dye" control.- Optimize washing steps to remove unbound dye. |
| Inconsistent cell death observed | - Uneven compound distribution in the well- Cell clumping | - Ensure proper mixing of the compound in the well after addition.- Prepare a single-cell suspension before seeding. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. High-Content Imaging) | - Different mechanisms of cell death being measured- Assay-specific artifacts | - Use orthogonal assays to confirm hits. For example, an assay measuring metabolic activity (MTT) can be complemented with one that assesses membrane integrity (e.g., LDH release) or nuclear morphology (high-content imaging). |
Data Presentation
Table 1: Cytotoxicity of Cyclolinopeptides in Human Breast Cancer Cell Lines
| Compound | Cell Line | Concentration | % Cytotoxicity (48h) | Reference |
| Cyclolinopeptide A | MCF-7 | 25-400 µg/mL | 18% (at highest conc.) | [3] |
| This compound | MCF-7 | 25-400 µg/mL | 19% (at highest conc.) | [3] |
| Cyclolinopeptide A | SK-BR-3 | 25-400 µg/mL | 75% (at highest conc.) | [3] |
| This compound | SK-BR-3 | 25-400 µg/mL | 41% (at highest conc.) | [3] |
| Cyclolinopeptide C | SK-BR-3 | 25-400 µg/mL | 36% (at highest conc.) | [3] |
| Cyclolinopeptide E | SK-BR-3 | 25-400 µg/mL | 28% (at highest conc.) | [3] |
Table 2: Immunosuppressive Activity of Cyclolinopeptide A and Analogs
| Compound | Assay | Result | Reference |
| Cyclolinopeptide A | Humoral immune response to SRBC | Comparable to Cyclosporin A | [4] |
| Cyclolinopeptide A | Cellular immune response to SRBC | Comparable to Cyclosporin A | [4] |
| Linear CLA analogs | Humoral immune response | Less effective than CLA | [4] |
| Cyclic CLA analogs with sulfonated Phe | Humoral immune response | No difference from CsA | [4] |
| Linear CLA analog with sulfonated Phe | Cellular immune response | More suppressive than CsA | [4] |
Experimental Protocols
High-Throughput Cytotoxicity Assay using High-Content Imaging
This protocol is adapted for screening this compound against a cancer cell line like U2OS or SK-BR-3.
Materials:
-
U2OS or SK-BR-3 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
CellMask™ Green or Deep Red Plasma Membrane Stain
-
384-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in growth medium.
-
Seed cells into a 384-well plate at a density of 1,000-2,000 cells/well in 50 µL of growth medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium from the DMSO stock.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine).
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Staining:
-
Add 10 µL of a staining solution containing Hoechst 33342 (final concentration 1 µg/mL) and CellMask™ stain (final concentration 1X) to each well.
-
Incubate for 30 minutes at 37°C, 5% CO₂.
-
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system with appropriate filter sets for the chosen dyes.
-
Analyze images to quantify cell number (from nuclear count), and morphological changes such as nuclear condensation and cell shrinkage as indicators of cytotoxicity.
-
High-Throughput Immunosuppressive Assay (Lymphocyte Proliferation - MTT Assay)
This protocol is designed to screen for the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Resuspend PBMCs in RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound and Mitogen Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add 50 µL of the diluted compound to the wells. Include vehicle control (DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated control wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: High-Throughput Screening Workflow for this compound.
Caption: Proposed Immunosuppressive Signaling Pathway of this compound.
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cyclolinopeptide B
Welcome to the technical support center for researchers working with Cyclolinopeptide B (CLB). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of this promising, yet challenging, cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum). It has demonstrated a range of biological activities, including immunosuppressive and potential anticancer effects. Its therapeutic potential is a subject of ongoing research.
Q2: Why is the in vivo bioavailability of this compound low?
The low in vivo bioavailability of this compound, particularly after oral administration, is primarily attributed to its poor aqueous solubility and low permeability across the gastrointestinal tract.[1] Like many cyclic peptides, its structure can limit its ability to be absorbed into the bloodstream.
Q3: What are the primary strategies to improve the bioavailability of this compound?
The main approaches to enhance the bioavailability of this compound focus on two key areas:
-
Advanced Formulation Strategies: Encapsulating CLB in lipid-based delivery systems such as nanostructured lipid carriers (NLCs) or nanoemulsions can significantly improve its solubility and absorption.[2][3]
-
Chemical Modification: Altering the peptide's structure through methods like N-methylation can sometimes improve its permeability characteristics.[4][5] However, this approach requires careful consideration to avoid diminishing the desired biological activity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low oral bioavailability in animal models despite using a lipid-based formulation. | Suboptimal formulation characteristics (e.g., particle size, encapsulation efficiency). | Optimize the formulation by adjusting lipid and surfactant concentrations. Characterize the particle size, polydispersity index (PDI), and entrapment efficiency to ensure they are within the desired range for oral absorption. |
| Instability of the formulation in the gastrointestinal tract. | Evaluate the stability of your formulation under simulated gastric and intestinal fluids. Consider incorporating protective coatings or using more stable lipid excipients. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing or gavage technique. | Ensure accurate and consistent administration volume and technique. For lipid formulations, ensure they are well-suspended before each administration. |
| Food effects influencing absorption. | Standardize the fasting period for animals before dosing. The presence of food can significantly alter the absorption of lipid-based formulations. | |
| Poor correlation between in vitro Caco-2 permeability and in vivo absorption. | Active efflux of the compound by transporters like P-glycoprotein (P-gp) in the Caco-2 cells. | Conduct bidirectional Caco-2 assays (apical to basolateral and basolateral to apical) to determine the efflux ratio. If efflux is high, consider co-administration with a P-gp inhibitor in your experiments.[6] |
| Non-specific binding of the lipophilic peptide to labware during the Caco-2 assay. | Use low-binding plates and pipette tips. Including a protein like bovine serum albumin (BSA) in the basolateral chamber can help reduce non-specific binding and improve recovery.[7] | |
| Difficulty in dissolving this compound for formulation preparation. | Inherent hydrophobicity of the peptide. | Utilize a co-solvent system or gently warm the lipid phase during formulation to aid dissolution before the emulsification step. Ensure the chosen solvent is compatible with the overall formulation and is removed during the process if necessary. |
Quantitative Data on Bioavailability Enhancement
Table 1: Pharmacokinetic Parameters of Levosulpiride in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability |
| Levosulpiride Dispersion | 185.3 ± 15.2 | 4.0 | 1120.7 ± 98.5 | - |
| Levosulpiride-NLCs | 412.8 ± 25.8 | 2.5 | 2623.4 ± 185.6 | 23.4% |
| Data adapted from a study on Levosulpiride, a BCS class IV drug, demonstrating the potential of NLCs to improve oral bioavailability.[2] |
Table 2: Bioavailability Enhancement of Celecoxib with NLCs
| Formulation | AUC (0-t) (h∙ng∙mL−1) | Cmax (ng∙mL−1) | Relative Bioavailability Increase |
| Celebrex® (Reference) | 12937.81 ± 3145.19 | 2401.19 ± 603.45 | - |
| Celecoxib-NLCs | 18371.69 ± 5585.27 | 3961.97 ± 1190.99 | 1.42-fold |
| HA-NLCs (Hyaluronic Acid coated) | 19985.26 ± 2207.79 | 3841.89 ± 441.56 | 1.54-fold |
| This table shows the improved bioavailability of Celecoxib when formulated in NLCs compared to a commercial formulation.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol describes a high-pressure homogenization method for preparing NLCs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add the liquid lipid to the molten solid lipid.
-
Dissolve the this compound in this lipid mixture. Maintain the temperature to ensure everything stays in a liquid state.
-
-
Preparation of Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
Disperse the surfactant and co-surfactant in the heated water.
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of approximately 500-1500 bar for 3-5 cycles.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the NLCs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the entrapment efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict human intestinal absorption.
Materials:
-
Caco-2 cells
-
DMEM medium supplemented with FBS, non-essential amino acids, and antibiotics
-
Transwell permeable supports (e.g., 12-well or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS) buffer
-
Lucifer Yellow
-
Test compound (this compound formulation) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks.
-
Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a TEER meter. Values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).[9]
-
Alternatively, perform a Lucifer Yellow permeability assay to check for monolayer integrity. Low passage of Lucifer Yellow indicates tight junctions are well-formed.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS buffer.
-
Add the test compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Visualizations
Caption: Workflow for NLC preparation and subsequent in vivo study.
Caption: Caco-2 cell permeability assay experimental workflow.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmented Oral Bioavailability and Prokinetic Activity of Levosulpiride Delivered in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. dovepress.com [dovepress.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimization of Cyclolinopeptide B Synthesis Yield
Welcome to the technical support center for the synthesis of Cyclolinopeptide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield and purity of your this compound synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the solid-phase peptide synthesis (SPPS), cyclization, and purification of this compound.
FAQs on Initial Synthesis Strategy
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A1: The recommended strategy is Fmoc/tBu-based solid-phase peptide synthesis (SPPS). This approach offers high efficiency and is compatible with the amino acid sequence of this compound, which is cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Leu). Given the hydrophobicity of the peptide, a low-loading resin, such as a PEG-based resin (e.g., TentaGel) or a low-substituted Wang or 2-chlorotrityl chloride resin, is advisable to minimize peptide aggregation.
Q2: Which coupling reagents are most effective for the synthesis of this compound?
A2: Due to the presence of sterically hindered residues and the risk of racemization, high-efficiency coupling reagents are recommended. A combination of a uronium/aminium salt like HBTU or HATU with an additive like HOBt or Oxyma Pure is a robust choice.[1] For the coupling of proline residues, which can be challenging, a double coupling strategy may be beneficial to ensure complete reaction.[2]
Q3: How can I minimize aggregation of the growing peptide chain?
A3: Aggregation is a significant challenge in the synthesis of hydrophobic peptides like this compound.[2] Several strategies can be employed to mitigate this:
-
Use of specialized resins: PEG-based resins can improve solvation of the peptide chain.
-
Chaotropic agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures.
-
Elevated temperature: Performing coupling reactions at a higher temperature can help to break up aggregates.
-
Solvent choice: Using N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) can enhance solvation.[3]
Troubleshooting Incomplete Coupling and Deprotection
Q1: The Kaiser test is negative, but I suspect an incomplete coupling. What should I do?
A1: A negative Kaiser test can sometimes be misleading, especially with sterically hindered amino acids or when the N-terminus is involved in aggregation. It is advisable to perform a double coupling for residues known to be difficult, such as proline and the bulky hydrophobic amino acids present in this compound.[2] Alternatively, using a more potent coupling reagent or increasing the reaction time and temperature can drive the reaction to completion.[1]
Q2: I am observing slow or incomplete Fmoc deprotection. What could be the cause and how can I resolve it?
A2: Slow Fmoc deprotection is often a sign of peptide aggregation, where the deprotection sites are not easily accessible. To address this, you can:
-
Increase the deprotection time.
-
Use a stronger base in the deprotection solution, such as DBU, in addition to piperidine.
-
Incorporate the strategies mentioned above to reduce aggregation, such as using chaotropic agents or NMP.
Cyclization and Cleavage Issues
Q1: What is the best strategy for the cyclization of this compound?
A1: On-resin cyclization is generally preferred over solution-phase cyclization as it minimizes the risk of intermolecular reactions (dimerization and oligomerization) due to the pseudo-dilution effect of the resin.[4][5][6] However, the success of on-resin cyclization can be sequence-dependent. For a nonapeptide like this compound, on-resin cyclization is expected to be efficient.
Q2: My on-resin cyclization is yielding a significant amount of linear peptide. How can I improve the cyclization efficiency?
A2: Incomplete on-resin cyclization can be due to steric hindrance or aggregation of the linear peptide on the resin. To improve the yield of the cyclic product:
-
Optimize the coupling reagent for cyclization: Use a highly efficient coupling reagent like HATU or PyBOP.
-
Increase reaction time: Allow the cyclization reaction to proceed for a longer duration.
-
Solvent optimization: Performing the cyclization in a mixture of solvents, such as DMF/DCM, can improve the conformational flexibility of the peptide, favoring cyclization.
Q3: I am observing side products after cleavage from the resin. What are the likely causes?
A3: Side product formation during cleavage is often due to the reaction of scavengers with the peptide or incomplete removal of protecting groups. For this compound, which contains a methionine residue, oxidation of the thioether to a sulfoxide is a common side reaction. To prevent this, it is crucial to use a cleavage cocktail that includes scavengers like triisopropylsilane (TIS) and water. A standard cleavage cocktail would be TFA/TIS/H2O (95:2.5:2.5).
Purification Challenges
Q1: I am having difficulty purifying this compound using reverse-phase HPLC. What can I do?
A1: The hydrophobic nature of this compound can lead to poor solubility and peak broadening during HPLC purification.[7][8] Here are some tips for optimizing the purification:
-
Column selection: A phenyl-hexyl stationary phase has been shown to be effective for the separation of cyclolinopeptides.[9]
-
Mobile phase: A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase. For very hydrophobic peptides, a small amount of an organic solvent like isopropanol can be added to the mobile phase to improve solubility.
-
Sample preparation: Dissolving the crude peptide in a strong solvent like DMSO or DMF before injection can prevent precipitation on the column.
Data Presentation
Table 1: Comparison of Coupling Reagents for SPPS
| Coupling Reagent | Additive | Relative Efficiency | Potential Issues |
| HBTU | HOBt | High | Guanidinylation of N-terminus with excess reagent |
| HATU | HOAt | Very High | Higher cost |
| PyBOP | HOBt | High | Suitable for hindered couplings |
| DIC | Oxyma Pure | Moderate-High | Safer alternative to HOBt/HOAt |
Table 2: Estimated Yields for Different Synthesis and Cyclization Strategies
| Synthesis Strategy | Cyclization Method | Estimated Overall Yield | Key Considerations |
| Fmoc/tBu SPPS on Wang Resin | Solution-phase cyclization | 10-20% | Requires high dilution for cyclization to minimize dimerization. |
| Fmoc/tBu SPPS on 2-Cl-Trt Resin | Solution-phase cyclization | 15-25% | Milder cleavage conditions preserve the protected linear peptide for cyclization. |
| Fmoc/tBu SPPS on PEG Resin | On-resin cyclization | 20-35% | Reduced aggregation can lead to higher purity of the linear precursor and better cyclization efficiency.[6][10] |
| Microwave-assisted SPPS | On-resin cyclization | 30-45% | Increased reaction rates and efficiency for both coupling and cyclization steps.[11] |
Note: These are estimated yields and can vary significantly based on the specific experimental conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of the linear nonapeptide precursor of this compound on a Rink Amide resin.
1. Resin Swelling:
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal amino acid.
Protocol 2: On-Resin Cyclization of this compound
1. N-terminal Fmoc Deprotection:
-
Perform the Fmoc deprotection of the final amino acid on the resin as described in Protocol 1, step 2.
2. Cyclization:
-
In a separate vial, dissolve PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the cyclization cocktail to the resin.
-
Allow the reaction to proceed for 4-6 hours with agitation.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 3: Cleavage and Purification of this compound
1. Resin Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
2. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dissolve the crude peptide in a minimal amount of DMSO or a mixture of acetonitrile and water.
-
Purify the peptide by reverse-phase HPLC using a C18 or phenyl-hexyl column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Immunosuppressive signaling pathway of this compound.[9][12][13][14]
References
- 1. bachem.com [bachem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of Cyclolinopeptide B in primary cell cultures
Welcome to the technical support center for researchers utilizing Cyclolinopeptide B. This resource provides troubleshooting guidance and frequently asked questions to address potential cytotoxicity issues encountered during in vitro experiments with primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cyclic nonapeptide originally isolated from flaxseed.[1] It has demonstrated a range of biological activities, including immunosuppressive and anticancer effects.[1][2] In the context of cancer research, it has been shown to induce apoptosis in various cancer cell lines.[2][3]
Q2: Is this compound expected to be cytotoxic to primary cell cultures?
While much of the research has focused on cancer cell lines, the pro-apoptotic mechanism of this compound suggests it may also induce cytotoxicity in non-cancerous primary cells, although potentially to a lesser extent.[3][4] The cytotoxic effects of cyclolinopeptides are generally dependent on concentration and exposure time.[2][3] It is crucial to perform dose-response experiments to determine the specific cytotoxic profile of this compound in your primary cell model.
Q3: What is the underlying mechanism of this compound-induced cytotoxicity?
This compound-induced cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death).[2][3] The mechanism involves the modulation of key apoptosis-regulating proteins. Specifically, it can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.[3][5]
Q4: Are there any general strategies to reduce peptide-induced cytotoxicity in primary cell cultures?
Yes, several strategies can be employed to mitigate non-specific cytotoxicity of peptides in cell culture:
-
Dose Optimization: The most straightforward approach is to carefully titrate the concentration of this compound to find a therapeutic window where the desired effects are observed with minimal cytotoxicity to primary cells.
-
Time-Course Experiments: Reducing the incubation time can sometimes minimize off-target cytotoxic effects.
-
Chemical Modification: For some peptides, chemical modifications such as PEGylation (conjugation of polyethylene glycol) have been shown to reduce non-specific toxicity while preserving biological activity.[6][7] The applicability of this method to this compound would require experimental validation.
-
Protective Co-treatment: In some experimental setups, pre-treatment with a protective compound before adding the cytotoxic agent can reduce toxicity. The specifics of this would be highly dependent on the cell type and the mechanism of toxicity.[8]
Troubleshooting Guide: Unexpected Cytotoxicity in Primary Cell Cultures
This guide provides a step-by-step approach to troubleshoot unexpected levels of cytotoxicity when treating primary cells with this compound.
Problem: High levels of cell death observed in primary cell cultures treated with this compound at concentrations expected to be non-toxic.
Workflow for Troubleshooting High Cytotoxicity
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abeomics.com [abeomics.com]
- 6. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Cyclolinopeptide B Content in Different Flaxseed Cultivars
A comprehensive guide for researchers, scientists, and drug development professionals on the variation of Cyclolinopeptide B in flaxseed, detailing experimental protocols and associated biological pathways.
This compound (CLB), a cyclic nonapeptide first identified in 1968, is a naturally occurring hydrophobic peptide found in flaxseed (Linum usitatissimum L.) with known immunosuppressive and potential anticancer activities.[1][2] The concentration of this bioactive peptide can vary significantly among different flaxseed cultivars, which is a critical consideration for its potential use in pharmaceutical and nutraceutical applications. This guide provides a comparative analysis of CLB content in various flaxseed cultivars based on published experimental data, details the methodologies for its quantification, and illustrates a key signaling pathway it modulates.
Quantitative Comparison of this compound Content
The concentration of this compound varies across different flaxseed cultivars, influenced by both genotype and environmental growing conditions.[3] A study by Gui et al. (2012) quantified the levels of several cyclolinopeptides, including this compound, in five Canadian flaxseed cultivars. The data from this study is summarized in the table below.
| Flaxseed Cultivar | This compound (μg/g of seed) |
| CDC Bethune | 62.3 ± 7.9 |
| CDC Sorrel | 68.4 ± 8.8 |
| Flanders | 23.5 ± 3.0 |
| Somme | 49.8 ± 6.4 |
| Vimy | 55.7 ± 7.2 |
| (Data sourced from Gui et al., 2012)[1] |
Experimental Protocols
The accurate quantification of this compound in flaxseed requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.[4][5]
Extraction of Cyclolinopeptides
A frequently used method for extracting cyclolinopeptides from flaxseed involves solvent extraction.
-
Materials: Whole flaxseed, Acetone.
-
Procedure:
-
Grind whole flaxseed to a fine powder.
-
Extract the powder with acetone, which is a preferred solvent for its ability to solubilize hydrophobic compounds like cyclolinopeptides.[3]
-
Separate the solvent extract from the solid residue.
-
Evaporate the solvent to obtain a crude extract containing cyclolinopeptides.
-
Isolation and Purification
Solid-phase extraction (SPE) with silica gel is a common subsequent step for isolating and purifying the cyclinopeptide-rich fraction from the crude extract.[3]
-
Materials: Crude flaxseed extract, Silica gel, Hexane, Ethyl acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column.
-
Wash the column with solvents of increasing polarity to elute different fractions.
-
Collect the cyclolinopeptide-rich fraction.
-
Quantification by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for the separation and quantification of individual cyclolinopeptides.[1][3][4]
-
Instrumentation: An HPLC system equipped with a C18 or Phenyl-Hexyl column and a UV or MS detector.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[6]
-
Detection:
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to that of a known concentration of a purified standard. An internal standard can also be used for improved accuracy.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from flaxseed.
Biological Activity and Signaling Pathway
Cyclolinopeptides, including this compound, have been shown to modulate various signaling pathways, contributing to their biological activities such as immunosuppression and anticancer effects.[7] Notably, Cyclolinopeptide A and B have been reported to modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation and apoptosis.[7]
The diagram below provides a simplified representation of the AKT/JNK signaling pathway and the potential point of modulation by this compound.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclolinopeptides in flaxseed and flaxseed products [harvest.usask.ca]
- 4. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Cyclolinopeptide B: A Comparative Analysis of its Mechanism of Action in Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Cyclolinopeptide B (CLB), a naturally occurring cyclic nonapeptide, with established immunosuppressive agents. Due to the limited availability of direct quantitative data for CLB, this analysis primarily utilizes data from its closely related analogue, Cyclolinopeptide A (CLA), as a representative of the cyclolinopeptide family. The primary mechanism of action for these peptides is the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in T-lymphocyte activation. This guide will delve into the comparative efficacy of cyclinopeptides against standard immunosuppressants like Cyclosporin A and Tacrolimus, supported by available experimental data and detailed methodologies.
Comparative Analysis of Immunosuppressive Activity
The immunosuppressive effects of cyclinopeptides have been evaluated in various in vitro and in vivo models, often drawing direct comparisons with Cyclosporin A (CsA), a widely used calcineurin inhibitor. While both Cyclolinopeptide A and B have been characterized as T-cell antiproliferative peptides with activity comparable to CsA, a key distinction lies in their potency.
Table 1: Comparative Efficacy of Cyclolinopeptide A and Cyclosporin A
| Parameter | Cyclolinopeptide A (CLA) | Cyclosporin A (CsA) | Reference(s) |
| Calcineurin Inhibition | Requires 10x higher concentration for complete inhibition compared to CsA. | Potent inhibitor. | [1][2] |
| T-Lymphocyte Activation Inhibition | Requires 10x higher concentration for complete inhibition compared to CsA. | Potent inhibitor. | [2] |
| General Immunosuppressive Activity | Comparable range of activity in several models. | Standard clinical immunosuppressant. | [3] |
Mechanism of Action: A Focus on the Calcineurin-NFAT Pathway
The primary immunosuppressive mechanism of cyclinopeptides, particularly CLA, is the inhibition of calcineurin, a crucial phosphatase in the T-cell activation cascade. This action is dependent on the formation of a complex with cyclophilin, an intracellular protein. The cyclolinopeptide-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2), is suppressed.
Below is a diagram illustrating this signaling pathway and the inhibitory action of this compound.
Alternative and Additional Mechanisms of Action
Beyond calcineurin inhibition, cyclolinopeptides have been reported to influence other signaling pathways, contributing to their diverse biological activities.
-
NF-κB Signaling Pathway: Some studies suggest that cyclolinopeptides can suppress the NF-κB signaling pathway, another key regulator of inflammatory and immune responses. However, quantitative data on the inhibitory potency of this compound in this pathway is currently limited.
-
Anti-inflammatory and Cytotoxic Effects: Cyclolinopeptides have demonstrated anti-inflammatory properties, potentially through the regulation of prostanoid metabolism. Furthermore, cytotoxic effects against various cancer cell lines have been observed, suggesting a role in modulating apoptosis-related proteins and protein kinases.
Comparison with Alternative Immunosuppressants
Cyclosporin A and Tacrolimus are the gold-standard calcineurin inhibitors used in clinical practice. While they share a similar primary mechanism of action with this compound, there are notable differences in their side-effect profiles.
Table 2: Comparison of this compound (represented by CLA) with Cyclosporin A and Tacrolimus
| Feature | This compound (as CLA) | Cyclosporin A | Tacrolimus | Reference(s) |
| Primary Mechanism | Calcineurin Inhibition | Calcineurin Inhibition | Calcineurin Inhibition | [2][4][5] |
| Relative Potency | Lower (approx. 10-fold less than CsA) | High | High | [1][2] |
| Reported Side Effects | Generally low toxicity reported in preclinical studies. | Nephrotoxicity, Hypertension, Neurotoxicity. | Higher risk of diabetes and renal dysfunction compared to CsA. | [6][7] |
Experimental Protocols
To facilitate the cross-validation of the presented data, this section outlines the general methodologies for key experiments used to assess the mechanism of action of immunosuppressive compounds.
Calcineurin Phosphatase Activity Assay
This assay biochemically measures the ability of a compound to inhibit the enzymatic activity of calcineurin.
-
Reagents: Purified recombinant calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), calmodulin, Ca²⁺, and a malachite green-based phosphate detection reagent.
-
Procedure: a. Calcineurin is pre-incubated with calmodulin and Ca²⁺ to ensure its activation. b. The test compound (e.g., this compound) and cyclophilin are added to the activated calcineurin and incubated. c. The phosphopeptide substrate is added to initiate the dephosphorylation reaction. d. The reaction is stopped, and the amount of free phosphate released is quantified using a malachite green reagent, which forms a colored complex with phosphate. e. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated relative to a control without the inhibitor. f. IC50 values are determined from a dose-response curve.
Lymphocyte Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of lymphocytes upon stimulation.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured in appropriate media.
-
Procedure: a. Cells are seeded in a 96-well plate. b. Cells are pre-incubated with various concentrations of the test compound. c. Proliferation is stimulated using a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies. d. After a defined incubation period (typically 48-72 hours), a reagent to measure cell proliferation is added. Common methods include:
- [³H]-thymidine incorporation: Measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
- MTT or WST-1 assay: Colorimetric assays that measure the metabolic activity of viable, proliferating cells.
- CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry. e. The readout (radioactivity, absorbance, or fluorescence) is measured, and the percentage of inhibition is calculated. f. IC50 values are determined from a dose-response curve.
Below is a workflow diagram for a typical lymphocyte proliferation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclolinopeptide A (CLA) mediates its immunosuppressive activity through cyclophilin-dependent calcineurin inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive activity of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tacrolimus versus cyclosporine immunosuppression in lung transplantation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression with Cyclosporine versus Tacrolimus shows distinctive nephrotoxicity profiles within renal compartments | bioRxiv [biorxiv.org]
A Comparative Analysis of Synthetic versus Natural Cyclolinopeptide B Activity
For Researchers, Scientists, and Drug Development Professionals
Cyclolinopeptide B (CLB), a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum), has garnered significant interest for its potent immunosuppressive and anticancer properties.[1][2] As with many natural products, the transition from discovery to therapeutic application involves weighing the benefits and drawbacks of natural sourcing versus chemical synthesis. This guide provides a comparative overview of the biological activities of natural and synthetic this compound, supported by available experimental data, detailed protocols for key assays, and visualizations of associated signaling pathways.
While direct, head-to-head comparative studies quantifying the activity of natural versus identically structured synthetic this compound are not extensively documented in publicly available literature, this guide consolidates the existing data to offer a comprehensive analysis for research and development purposes.
Data Presentation: A Comparative Overview
The biological activity of this compound is primarily assessed through its immunosuppressive and cytotoxic effects. The following tables summarize the available data for both natural and synthetic forms of the peptide.
Table 1: Immunosuppressive Activity of this compound
| Form | Assay | Key Findings | Quantitative Data | References |
| Natural CLB | Mitogen-induced lymphocyte proliferation | Suppressed mitogen-induced response of human peripheral blood lymphocytes. | Activity comparable to Cyclosporin A (CsA). Specific IC50 values are not provided. | [1][3] |
| Synthetic CLB Analogue * | Cellular and humoral immune response | High immunosuppressive activity in the cellular immune response, and to a lesser degree in the humoral immune response. | Activity comparable to CsA. Specific IC50 values are not provided. | [4] |
Note: The synthetic analogue mentioned has a modification at the methionine residue. Data for a synthetic CLB with a structure identical to the natural form is not available.
Table 2: Anticancer Activity of this compound
| Form | Cell Line | Assay | Key Findings | Quantitative Data | References |
| Natural CLB | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Induced cytotoxic effects. | 19% cytotoxicity at 400 μg/mL after 48h. | [5] |
| Natural CLB | SK-BR-3 (Breast Cancer) | Cytotoxicity Assay | Induced cytotoxic effects. | 41% cytotoxicity at 400 μg/mL after 48h. | [5] |
| Natural CLB | A375 (Melanoma) | Cytotoxicity Assay | No significant cytotoxic effect was observed. | Not specified. | [5] |
| Natural CLB | Gastric Cancer Cells | Apoptosis Assay | Induces apoptosis in a concentration and time-dependent manner. | Not specified. | [1] |
Note: The available data for the anticancer activity of synthetic this compound is insufficient for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the bioactivity of this compound.
1. Immunosuppressive Activity Assessment: Mixed Lymphocyte Reaction (MLR) Assay
The one-way Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T cells in response to allogeneic stimulation.[6][7][8]
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder cells" and from the other as "stimulator cells."
-
Inactivate the stimulator cells by irradiation (e.g., 2500 cGy) or treatment with Mitomycin C to prevent their proliferation.[6]
-
-
Co-culture:
-
In a 96-well plate, co-culture a fixed number of responder cells (e.g., 1 x 10^5) with an equal number of inactivated stimulator cells.[6]
-
Add varying concentrations of this compound (natural or synthetic) to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Culture the cells for 5-6 days in a humidified incubator at 37°C with 5% CO2.[6]
-
-
Proliferation Measurement:
-
On the final day of culture, add a proliferation marker such as ³H-thymidine or a non-radioactive alternative like BrdU or CFSE.[6][7]
-
After an appropriate incubation period (e.g., 4-18 hours for ³H-thymidine), harvest the cells and measure the incorporation of the marker.[6] For ³H-thymidine, this is done using a scintillation counter. For other markers, flow cytometry or spectrophotometry may be used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T cell proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proliferation.
-
2. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, SK-BR-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (natural or synthetic) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control cytotoxic agent.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently to ensure complete dissolution of the crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Mixed Lymphocyte Reaction (MLR) Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathway Diagram
Cyclolinopeptides A and B have been shown to modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation and survival.[1]
Caption: Modulation of AKT/JNK Pathway by this compound.
Conclusion
The available evidence suggests that both natural and synthetic analogues of this compound possess significant immunosuppressive and anticancer activities. Natural CLB has demonstrated cytotoxic effects against certain breast cancer cell lines and induces apoptosis in gastric cancer cells.[1][5] Its immunosuppressive activity is often compared to that of Cyclosporin A.[3]
A notable gap in the current research is the lack of direct, quantitative comparisons between natural CLB and its identical synthetic counterpart. Such studies would be invaluable in determining if the minor impurities in natural extracts have synergistic or antagonistic effects, or if the synthetic route yields a product with identical potency.
For researchers and drug development professionals, the choice between natural and synthetic this compound will depend on factors such as the desired purity, scalability of production, and cost-effectiveness. The protocols and pathway information provided in this guide offer a foundational framework for further investigation into the therapeutic potential of this promising cyclic peptide. Future research should prioritize direct comparative studies to elucidate any subtle differences in the bioactivity of natural versus synthetic this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 3. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New analogue of this compound modified by amphiphilic residue of alpha-hydroxymethylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed lymphocyte reaction (MLR) [bio-protocol.org]
- 7. marinbio.com [marinbio.com]
- 8. revvity.com [revvity.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Purity of Commercially Available Cyclolinopeptide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclolinopeptide B, a cyclic nonapeptide originally isolated from flaxseed, has garnered significant interest in the scientific community for its potent immunosuppressive and potential anticancer activities.[1][2] As research into its therapeutic applications expands, the purity of commercially available this compound is a critical parameter that can significantly impact experimental outcomes and their reproducibility. This guide provides an objective comparison of methods to assess the purity of this compound, offers detailed experimental protocols, and contextualizes its performance against other commercially available immunosuppressive cyclic peptides.
Commercial Availability and Purity Comparison
When selecting a commercial source for this compound, it is imperative to request and scrutinize the CoA. Key parameters to consider include the stated purity, the method used for determination (HPLC is the standard), and the accompanying analytical data, such as the HPLC chromatogram and mass spectrometry (MS) data.
Table 1: Comparison of this compound and Alternative Immunosuppressive Cyclic Peptides
| Feature | This compound | Cyclolinopeptide A | Cyclosporin A |
| Typical Purity (Commercial) | >95% - >99% (HPLC) | >95% - >99% (HPLC) | >98% (USP/EP Grade) |
| Source | Primarily synthetic for commercial research supply; naturally occurring in flaxseed. | Primarily synthetic; naturally occurring in flaxseed. | Fungal metabolite (Tolypocladium inflatum); commercially produced by fermentation. |
| Molecular Weight | 1058.38 g/mol [1] | 1040.3 g/mol | 1202.61 g/mol |
| Primary Biological Activity | Immunosuppressive, Anticancer[1][2] | Immunosuppressive | Potent Immunosuppressant |
| Mechanism of Action | Modulates AKT/JNK signaling pathway[2] | Not fully elucidated, but shows immunosuppressive effects. | Inhibits calcineurin, a key enzyme in T-cell activation. |
Experimental Protocols for Purity Assessment
The purity of this compound is most commonly and reliably assessed using a combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification of the peptide and any impurities, and Mass Spectrometry (MS) for confirmation of the molecular weight.
High-Performance Liquid Chromatography (HPLC)
This is the gold standard for determining peptide purity. Reverse-phase HPLC (RP-HPLC) is the most common modality used.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
MS is used to confirm the identity of the synthesized peptide by verifying its molecular weight. It is often coupled with HPLC (LC-MS).
Protocol:
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: For direct infusion ESI-MS, the sample can be prepared as for HPLC. For MALDI-MS, the sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Analysis: The instrument is calibrated, and the sample is analyzed to obtain the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should match the theoretical molecular weight of this compound (1058.38 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine purity checks, NMR can provide detailed structural information and can be used to identify and quantify impurities.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically >1 mg) in a deuterated solvent (e.g., DMSO-d6 or CD3CN).
-
Analysis: Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra. The spectra can confirm the peptide's structure and reveal the presence of any impurities with distinct NMR signals.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the assessment process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Modulation of the AKT/JNK signaling pathway by this compound.
References
A Comparative Guide to the Quantification of Cyclolinopeptide B: Methodologies and Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of cyclolinopeptides, such as Cyclolinopeptide B, is crucial for understanding their biological activities and potential therapeutic applications. These cyclic peptides, naturally found in flaxseed, have demonstrated immunosuppressive properties.[1][2][3] This guide provides a comparative overview of the analytical methods employed for the quantification of this compound, accompanied by experimental data and protocols to aid in the selection and implementation of the most suitable methodology.
While a formal inter-laboratory validation study for this compound quantification has not been widely published, this guide consolidates and compares data from single-laboratory validation studies to offer valuable insights into method performance.
Quantitative Data Summary
The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods as reported in various studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Linearity Range | 10 - 500 µg/mL | 0.05 - 0.5 ng/mL (for similar peptides) | [1][4] |
| Accuracy (Recovery) | Not explicitly stated for B, but recovery tests run on control solutions | > 60% (for similar peptides) | [1][4] |
| Precision (CV%) | Not explicitly stated | < 15% (for similar peptides) | [4] |
| Limit of Detection (LOD) | Not explicitly stated | 0.05 - 0.5 ng/mL (for similar peptides) | [4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Note: Data for the LC-MS/MS method is based on the validation for other prohibited small peptides and provides an expected performance range for this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is commonly used for the quantification of cyclolinopeptides in flaxseed and flax oil.[1][2][3]
Sample Preparation (Liquid-Liquid Extraction):
-
Mix 700 µL of flaxseed oil with 700 µL of a methanol/water mixture (e.g., 80:20 v/v). To enhance extraction efficiency, the methanol/water mixture can be preheated to 90°C.[5][6]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
Chromatographic Conditions:
-
Column: Reversed-phase columns such as Kinetex™ C18 or Gemini™ C18 are effective.[5][6][7] A phenyl-hexyl stationary phase has been shown to provide complete resolution of major cyclolinopeptides.[7][8]
-
Mobile Phase: An isocratic mobile phase of 70% methanol and 30% water is often used.[5][6] Gradient elution with acetonitrile and water may also be employed.[8]
-
Detection: UV detection at 214 nm (for peptide bonds), 260 nm (for phenylalanine), and 280 nm (for tryptophan).[5][6]
-
Internal Standard: Seg-A can be used as an internal standard to improve quantification accuracy.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for peptide quantification and is suitable for complex biological matrices.[4][9][10]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge.
-
Load the sample (e.g., pre-treated plasma or urine).
-
Wash the cartridge to remove interfering substances.
-
Elute the cyclolinopeptides with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[4]
LC-MS/MS Conditions:
-
Chromatography: A rapid resolution HPLC system with a C18 column is typically used.[4]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions for this compound would need to be determined.
Inter-Laboratory Validation Workflow
To establish a robust and universally accepted quantification method for this compound, a formal inter-laboratory validation study is recommended. The following workflow outlines the key steps in such a study.
Caption: Workflow for an inter-laboratory validation study.
This structured approach ensures that the method's performance is rigorously evaluated across different laboratory settings, leading to a standardized and reliable quantification procedure.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]
- 7. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Amino Acid Residues in the Immunosuppressive Activity of Cyclolinopeptide B
A Comparative Guide for Researchers and Drug Development Professionals
Cyclolinopeptide B (CLB), a cyclic nonapeptide isolated from flaxseed, has garnered significant interest for its potent immunosuppressive properties. Understanding the contribution of its individual amino acid residues is paramount for the rational design of novel, more effective, and safer immunomodulatory therapeutics. This guide provides a comparative analysis of the role of specific amino acid residues in the biological activity of CLB and its closely related analog, Cyclolinopeptide A (CLA), supported by available experimental data and detailed methodologies.
Structure-Activity Relationship: Insights from Amino Acid Substitutions
The immunosuppressive activity of cyclolinopeptides is intricately linked to their specific amino acid sequence and conformation. While comprehensive quantitative data for a wide range of CLB analogs is limited, studies on both CLB and the highly similar CLA provide crucial insights into the functional importance of key residues.
The Proline-Phenylalanine Core: An Essential Motif
A consistent finding across multiple studies is the critical role of the Pro-Pro-Phe-Phe sequence in the immunosuppressive activity of Cyclolinopeptide A (CLA), a closely related analog of CLB.[1][2] This motif is believed to be essential for maintaining the bioactive conformation of the peptide. The cis-amide bond between the two proline residues introduces a critical turn in the peptide backbone, which, in conjunction with the aromatic stacking of the phenylalanine residues, is thought to facilitate interaction with its biological targets.
Methionine at Position 7: A Modifiable Site
Direct investigation into the role of a specific amino acid in this compound has focused on the methionine residue at position 7. In a key study, this methionine was replaced with an amphiphilic (S)-alpha-hydroxymethylmethionine residue. The resulting analog demonstrated high immunosuppressive activity , comparable to that of the well-established immunosuppressant Cyclosporin A (CsA).[3] This finding is significant as it suggests that the methionine side chain is not strictly essential for activity and represents a viable position for modification to potentially enhance pharmacokinetic properties without compromising efficacy.
Insights from Alanine Scanning of Cyclolinopeptide A Analogs
While not performed on CLB itself, alanine scanning mutagenesis on a linear analog of CLA provided valuable information. The study revealed that while individual alanine substitutions led to a general decrease in activity, all analogs retained some level of immunosuppressive function. This indicates that while the specific side chains contribute to the overall potency, the conformational integrity of the peptide backbone, supported by the collective presence of these residues, is also a major determinant of activity.
Comparative Activity of Cyclolinopeptide Analogs
| Peptide/Analog | Modification | Key Finding on Immunosuppressive Activity | Reference |
| This compound (CLB) | Wild-Type | Potent immunosuppressive activity. | |
| [ (S)-HmM⁷]CLB | Methionine at position 7 replaced by (S)-alpha-hydroxymethylmethionine | High immunosuppressive activity, comparable to Cyclosporin A. | [3] |
| Cyclolinopeptide A (CLA) | Wild-Type | Strong immunosuppressive activity, comparable to Cyclosporin A.[4] | |
| CLA Analogs | Replacement of Leu, Ile, or Val with Thr | Activity is retained. | [1] |
| CLA Analogs | Replacement of Phe with Tyr | Activity is retained. | [1] |
| CLA Analogs | Replacement of Phe with Homophenylalanine | Varied effects on activity and toxicity, with some analogs showing potent inhibition.[5] | |
| Linear CLA Alanine Analogs | Alanine substitution at each position | All analogs retained some activity, though generally lower than the parent peptide. |
Experimental Protocols
The immunosuppressive activity of cyclolinopeptides and their analogs is primarily assessed through in vivo and in vitro immunological assays. The following are detailed methodologies for two key experiments frequently cited in the literature.
Delayed-Type Hypersensitivity (DTH) Assay
The DTH assay is a standard in vivo method to evaluate cell-mediated immunity.
Objective: To assess the effect of this compound or its analogs on the T-cell mediated inflammatory response.
Methodology:
-
Sensitization Phase: Mice are immunized, typically by subcutaneous injection, with an antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC)) emulsified in an adjuvant (e.g., Complete Freund's Adjuvant).[6][7][8] This initial exposure primes the T-cells.
-
Treatment: The test compound (this compound or analog) or vehicle control is administered to the mice, often through intraperitoneal injection, at specified time points before and/or after sensitization and challenge.
-
Challenge Phase: After a period of 5-12 days, the sensitized mice are challenged by injecting the same antigen (without adjuvant) into a specific site, commonly the footpad or ear.[6][8]
-
Measurement: The resulting inflammatory response, characterized by swelling at the injection site, is measured at 24 and/or 48 hours post-challenge using a caliper. The difference in thickness before and after the challenge is calculated.
-
Analysis: The extent of swelling in the treated group is compared to the control group to determine the immunosuppressive effect of the compound.
Plaque-Forming Cell (PFC) Assay
The PFC assay is a classic in vitro technique to quantify antibody-producing B-cells (plasma cells).
Objective: To determine the effect of this compound or its analogs on the humoral immune response.
Methodology:
-
Immunization: Mice are immunized with a T-cell dependent antigen, most commonly Sheep Red Blood Cells (SRBCs).[9][10]
-
Spleen Cell Preparation: After a specific period (typically 4-5 days), the spleens are harvested, and a single-cell suspension of splenocytes is prepared.
-
Treatment: Spleen cells can be treated in vitro with various concentrations of the test compound (this compound or analog).
-
Plaque Formation: The splenocytes are mixed with a suspension of SRBCs in a semi-solid agar medium and plated.[11][12]
-
Complement Addition: After a short incubation period, a source of complement (e.g., guinea pig serum) is added.
-
Analysis: In the presence of complement, the antibodies secreted by the plasma cells lyse the surrounding SRBCs, creating a clear zone or "plaque." The number of plaques is counted, with each plaque representing a single antibody-producing cell. The results from the treated groups are compared to the control to assess the immunosuppressive activity.[13]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclopeptides of Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New analogue of this compound modified by amphiphilic residue of alpha-hydroxymethylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive activity of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. [Plaque-forming cell (PFC) technique in the assay of serum blocking activity in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of immunotoxicity by enumeration of antibody-producing B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the functional integrity of the humoral immune response: the plaque-forming cell assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cyclolinopeptide B
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyclolinopeptide B, a cyclic nonapeptide with immunosuppressive activity. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling and Storage Before Disposal
Before proceeding with disposal, it is crucial to handle and store this compound appropriately to minimize risks.
Storage Conditions:
-
Store in a tightly closed container.[1]
-
For short-term storage (1–2 weeks), a temperature of –20°C is recommended.
-
For long-term storage, –80°C is advisable.
-
Keep away from heat, sources of ignition, and bright light.[1]
-
Avoid exposure to moisture, which can decrease long-term stability.
-
Before opening the container, allow it to equilibrate to room temperature to prevent moisture uptake.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the use of appropriate protective gear.
| PPE Item | Specification |
| Eye Protection | Splash goggles or tightly fitting safety goggles.[1][2] |
| Hand Protection | Chemical-impermeable gloves.[2] |
| Respiratory Protection | Dust respirator or a full-face respirator if exposure limits are exceeded.[1][2] |
| Body Protection | Full suit or lab coat.[1] |
| Footwear | Boots.[1] |
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain and clean the material safely.
Small Spills:
-
Wear appropriate PPE.
-
Use appropriate tools to carefully collect the spilled solid material.
-
Place the collected material into a designated and clearly labeled waste disposal container.[1]
Large Spills:
-
Evacuate personnel to a safe area, upwind of the spill if possible.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wearing full PPE, use a shovel to place the spilled material into a convenient and labeled waste disposal container.[1]
This compound Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general framework for its proper disposal.
Step 1: Waste Characterization
-
This compound is a non-toxic biodegradable product. However, it is crucial to consider any solvents or other chemicals it may have been in contact with, as this may alter the waste classification.
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.
-
The container should be compatible with the chemical properties of the waste.
Step 3: Inactivation (if required by institutional protocols)
-
While not explicitly stated for this compound, some institutional protocols may require the inactivation of biologically active peptides before disposal. Consult your institution's safety office for specific guidance.
Step 4: Disposal Route
-
The primary recommended method of disposal is through a licensed professional waste disposal service or by incineration at a permitted facility.
-
Do not allow the chemical to enter drains or the environment.[2]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the Proper Disposal of this compound.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse the eyes with water for at least 15 minutes, removing contact lenses if present.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][2]
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling Cyclolinopeptide B
Essential Safety and Handling Guide for Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of this compound. The following procedures are based on the known biological activities of this compound and general safety protocols for handling biologically active peptides in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The information provided herein is based on available scientific literature and general safety principles for handling immunosuppressive and potentially cytotoxic compounds. A thorough risk assessment should be conducted by the user before commencing any work with this substance.
This compound is a cyclic nonapeptide known for its immunosuppressive properties.[1] While generally considered to have low toxicity, it is prudent to handle it with care due to its biological activity.[2][3]
Hazard Identification and Risk Assessment
| Hazard Statement | Description | Precautionary Measures |
| Biological Activity | Immunosuppressive agent.[1] May interfere with normal immune function upon exposure. | Avoid direct contact. Use appropriate personal protective equipment (PPE). |
| Potential Cytotoxicity | In vitro studies have shown cytotoxic effects against various cancer cell lines at concentrations ranging from 25 to 400 µg/mL.[2] | Handle as a potentially cytotoxic compound. Prevent aerosolization and dust formation. |
| Toxicological Data | No quantitative toxicological data (e.g., LD50, occupational exposure limits) is available. Analogues have shown low toxicity in mice at doses up to 500 µ g/mouse .[4] | Assume a higher level of hazard in the absence of complete data. Minimize exposure. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. A dust mask or respirator may be necessary if there is a risk of aerosolization or handling larger quantities of powder. | Minimizes inhalation of the compound. |
Safe Handling and Operational Plan
1. Preparation and Weighing (for solid form):
-
Conduct all manipulations of powdered this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Gently handle the compound to avoid creating dust.
2. Solubilization and Aliquoting:
-
Dissolve this compound in an appropriate solvent as per the experimental protocol.
-
Perform all solution handling within a chemical fume hood.
-
Avoid splashing by adding solvent slowly and mixing gently.
-
Prepare aliquots of the stock solution to minimize the need for repeated handling of the primary container.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
When using in cell culture or other experimental systems, follow standard aseptic techniques in a biological safety cabinet.
-
After use, decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol), followed by a cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical or biomedical waste, in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled chemical waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, sealed, and appropriate chemical waste container. Do not discharge to the sanitary sewer.[5] |
| Sharps Waste | Contaminated needles and other sharps must be disposed of in a designated sharps container. |
For final disposal, follow your institution's hazardous waste management guidelines. This typically involves incineration for non-hazardous pharmaceutical waste.[6]
Experimental Protocol: In Vitro Lymphocyte Proliferation Assay
This protocol provides a general methodology for assessing the immunosuppressive activity of this compound, a key experiment for this compound.
Objective: To determine the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a mitogen
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in culture medium to the desired working concentrations.
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
Proliferation Assay:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric Assay: Add the MTS or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Postulated immunosuppressive mechanism of action for cyclolinopeptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
